Methyltetrazine-DBCO
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-[3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propylamino]-1-oxopropane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N7O7S/c1-23-37-39-33(40-38-23)26-13-15-28(16-14-26)48-20-6-19-35-34(44)30(49(45,46)47)21-36-31(42)17-18-32(43)41-22-27-9-3-2-7-24(27)11-12-25-8-4-5-10-29(25)41/h2-5,7-10,13-16,30H,6,17-22H2,1H3,(H,35,44)(H,36,42)(H,45,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYPWVPKWWTZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCNC(=O)C(CNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyltetrazine-DBCO: A Technical Guide to a Versatile Heterobifunctional Linker for Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-Dibenzocyclooctyne (Methyltetrazine-DBCO) is a cutting-edge heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring two distinct bioorthogonal reactive groups, allows for the precise and efficient covalent ligation of biomolecules in complex biological environments. This technical guide provides an in-depth overview of this compound, its mechanism of action, key applications, and detailed experimental protocols.
At its core, this compound is engineered with a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) group. This dual functionality enables researchers to perform two independent and highly selective conjugation reactions. The methyltetrazine group participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO).[1][2] This reaction is known for its exceptionally fast kinetics.[1] Simultaneously, the DBCO group reacts with an azide-functionalized molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction.[1][3] The bioorthogonality of these reactions ensures that they proceed with high efficiency and specificity within biological systems without interfering with native cellular processes.
The versatility of this compound has led to its widespread adoption in a variety of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and fluorescent labeling of cells and biomolecules. Many commercially available this compound linkers incorporate polyethylene glycol (PEG) spacers, which enhance aqueous solubility and biocompatibility.
Core Principles and Functionality
The primary function of this compound lies in its ability to act as a molecular bridge, connecting two different molecules of interest with high precision. This is achieved through two distinct and mutually orthogonal bioorthogonal reactions:
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The methyltetrazine ring acts as an electron-deficient diene that rapidly and irreversibly reacts with a strained alkene (dienophile), such as TCO. This [4+2] cycloaddition is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low reactant concentrations.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group, a cyclooctyne with significant ring strain, readily undergoes a [3+2] cycloaddition with an azide-containing molecule. This reaction does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.
The combination of these two powerful reactions in a single molecule allows for a "click-and-click" approach to bioconjugation, providing researchers with a high degree of control over the assembly of complex biomolecular architectures.
Quantitative Data
The efficiency of the bioorthogonal reactions involving this compound is best understood through their second-order rate constants. The following tables summarize the kinetic data for the iEDDA and SPAAC reactions.
Table 1: Kinetic Data for the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Methyltetrazine and TCO derivatives | ~1000 | Aqueous media |
| General Tetrazine-TCO ligation | 800 - 30,000 | Aqueous media |
| Tetrazine and TCO-OH | 210 | PBS, pH 7.4, 37°C |
| Tetrazine and Norbornene | 1.9 | Aqueous buffer |
Note: The reaction kinetics can be influenced by the specific derivatives of tetrazine and TCO used, as well as the reaction conditions.
Table 2: Kinetic Data for the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room temperature |
| DBCO-PEG4-acid and Azide-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C |
| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7) |
| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.55 - 1.22 | HEPES (pH 7) |
Note: The reactivity of DBCO can be affected by the specific azide counterpart and the buffer conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: Antibody Labeling with this compound for Subsequent Conjugation
This protocol describes the modification of an antibody with this compound, rendering it ready for conjugation to a TCO-modified molecule (e.g., a drug or a fluorescent probe). This is a common first step in the preparation of antibody-drug conjugates.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to PBS using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
-
This compound-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound-NHS ester to the antibody solution.
-
Gently mix and incubate for 1-2 hours at room temperature or 4 hours at 4°C.
-
-
Purification:
-
Remove the unreacted this compound-NHS ester and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the methyltetrazine at its characteristic wavelength (typically around 310 nm or 520 nm depending on the specific tetrazine derivative).
-
Protocol 2: Fluorescent Labeling of Live Cells
This protocol outlines a two-step labeling strategy for cell surface proteins using this compound. First, cells are metabolically labeled with an azide-containing sugar, which is incorporated into cell surface glycans. The azide-labeled cells are then reacted with this compound, followed by a fluorescent TCO probe.
Materials:
-
Cells of interest in culture
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
This compound
-
TCO-functionalized fluorescent dye (e.g., TCO-Cy5)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to allow for its incorporation into cell surface glycans.
-
-
Reaction with this compound:
-
Wash the cells twice with PBS to remove unincorporated azide sugar.
-
Incubate the cells with 10-50 µM this compound in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess this compound.
-
-
Fluorescent Labeling:
-
Incubate the cells with a TCO-functionalized fluorescent dye (e.g., 5-10 µM TCO-Cy5) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
-
Mandatory Visualizations
Reaction Mechanism
Caption: Dual bioorthogonal reactivity of the this compound linker.
Experimental Workflow: Antibody-Drug Conjugation
Caption: Experimental workflow for the synthesis of an ADC using this compound.
Signaling Pathway Application: Targeted Drug Delivery
Caption: ADC targeting a cancer cell, leading to internalization and drug release.
References
The Principle of Methyltetrazine-DBCO Bioorthogonal Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioorthogonal reaction between methyltetrazine and dibenzocyclooctyne (DBCO), a cornerstone of modern chemical biology and drug development. This reaction, based on the principles of "click chemistry," offers a powerful tool for site-specific molecular labeling and conjugation in complex biological systems. Its exceptional reaction kinetics and high degree of specificity have established it as an indispensable method for in-cell labeling, proteomics, diagnostics, and the development of targeted therapeutics.
Core Principle: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The methyltetrazine-DBCO reaction is a prime example of an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1] In this type of [4+2] cycloaddition, the electron-poor tetrazine (the diene) rapidly and selectively reacts with an electron-rich, strained alkene or alkyne, which acts as the dienophile.[1] This reaction is characterized by its remarkable speed and selectivity, proceeding efficiently in complex biological environments without the need for a catalyst.[1]
The general mechanism involves the [4+2] cycloaddition of the tetrazine and the dienophile to form a highly unstable bicyclic intermediate. This intermediate then undergoes a rapid retro-Diels-Alder reaction, which results in the release of nitrogen gas (N₂). This irreversible step forms a stable dihydropyridazine product and drives the reaction to completion.[1] The only byproduct being nitrogen gas makes this reaction exceptionally well-suited for in vivo applications.[1]
Reactivity and Kinetics
The reactivity of methyltetrazine is highly dependent on its reaction partner and the solvent conditions. The reaction with trans-cyclooctene (TCO) and its derivatives, like DBCO, is particularly noteworthy for its extremely fast kinetics. The strain within the cyclooctyne ring of DBCO significantly accelerates the reaction rate, a principle known as strain-promoted alkyne-azide cycloaddition (SPAAC).
Quantitative Data on Reaction Kinetics
The efficiency of the this compound and related reactions can be quantified by their second-order rate constants (k₂). Below is a summary of these constants for methyltetrazine and other tetrazine derivatives with various dienophiles.
| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol:Water |
| Methyltetrazine (Tz) | trans-cyclooctene-OH (TCO-OH) | 210 | PBS, pH 7.4, 37°C |
| (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine | DBCO-PEG4-acid | 0.06 ± 0.01 | PBS, pH 7.4, 37°C |
| Methyltetrazine | Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol |
| Methyltetrazine | Norbornene | 8.5 x 10⁻³ | Methanol |
Note: The rate constants can vary depending on the specific derivatives and reaction conditions.
Mandatory Visualizations
Reaction Mechanism
Caption: The IEDDA reaction mechanism between Methyltetrazine and DBCO.
Experimental Workflow: Protein Labeling
Caption: A typical workflow for labeling a protein with a DBCO-functionalized molecule.
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound reaction.
Protocol 1: Labeling of an Amine-Containing Protein with Methyltetrazine-NHS Ester
This protocol describes the labeling of a protein with a methyltetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-PEG-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare the Methyltetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Methyltetrazine-PEG-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring or rotation.
-
Purification: Remove the excess, unreacted Methyltetrazine-NHS ester using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry. The labeled protein is now ready for reaction with a DBCO-modified molecule.
Protocol 2: Bioorthogonal Ligation of a Methyltetrazine-Labeled Protein with a DBCO-Functionalized Molecule
This protocol outlines the procedure for the bioorthogonal reaction between a methyltetrazine-labeled protein and a DBCO-containing molecule (e.g., a fluorescent probe, a drug molecule).
Materials:
-
Methyltetrazine-labeled protein
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactant Solutions: Prepare a solution of the methyltetrazine-labeled protein in the reaction buffer. Separately, prepare a solution of the DBCO-functionalized molecule.
-
Reaction: Add the DBCO-functionalized molecule to the solution of the methyltetrazine-labeled protein. A 1.5 to 3 molar equivalent of the DBCO-conjugate to 1 molar equivalent of the tetrazine-containing protein is recommended.
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times are typically less than 12 hours; however, longer incubation can improve efficiency. For cellular labeling, incubation times can be significantly shorter (e.g., 1-2 hours).
-
Analysis: The resulting conjugate can be analyzed by methods such as SDS-PAGE, fluorescence imaging (if a fluorescent probe was used), or mass spectrometry to confirm successful ligation.
Protocol 3: In-Situ Labeling and Imaging in Live Cells
This protocol provides a general procedure for imaging proteins labeled with methyltetrazine in live cells using a DBCO-functionalized fluorescent probe.
Materials:
-
Cells expressing the protein of interest tagged with a methyltetrazine-containing unnatural amino acid.
-
Cell culture medium
-
DBCO-functionalized fluorescent probe
-
Confocal microscope
Procedure:
-
Cell Culture: Culture the cells of interest in a suitable imaging dish or plate.
-
Introduction of Methyltetrazine: If the protein is to be labeled in situ, treat the live cells with a methyltetrazine-containing probe (e.g., a methyltetrazine-amino acid incorporated into an inhibitor) for a specified time (e.g., 2 hours).
-
Washing: Wash the cells with fresh medium to remove any unreacted probe.
-
Addition of DBCO-Fluorophore: Add the DBCO-functionalized fluorescent probe to the cell culture medium at a final concentration typically in the low micromolar range.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh medium to remove the unbound fluorescent probe.
-
Imaging: Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Applications in Research and Drug Development
The this compound bioorthogonal reaction has found numerous applications across various scientific disciplines:
-
Fluorescent Imaging: Enables the specific labeling and visualization of biomolecules in living cells and organisms.
-
Drug Delivery: Used in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.
-
PET and SPECT Imaging: Facilitates the development of radiolabeled probes for non-invasive imaging.
-
Radionuclide Therapy: Employed in pretargeting strategies for cancer therapy.
-
Drug Target Identification: Aids in the identification and validation of drug targets.
References
An In-depth Technical Guide to the Bioorthogonal Reactivity of Methyltetrazine-DBCO with TCO and Azide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the quest for rapid, specific, and biocompatible reactions is paramount. Among the elite class of bioorthogonal "click" chemistries, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, and the strain-promoted alkyne-azide cycloaddition (SPAAC), have emerged as exceptionally powerful tools. This guide provides a comprehensive technical overview of a heterobifunctional system employing both of these reactions: the reactivity of a methyltetrazine moiety with a trans-cyclooctene (TCO) and a dibenzocyclooctyne (DBCO) moiety with an azide.
We will delve into the core principles of these reactions, present quantitative kinetic data, and provide detailed experimental protocols for their analysis. Particular focus will be given to the methyltetrazine group, which offers a favorable balance of high reactivity and enhanced stability, a crucial aspect for multi-step bioconjugation strategies in complex biological milieu.[1]
Core Principles: A Tale of Two Orthogonal Reactions
The central premise of a methyltetrazine-DBCO linker is the ability to perform two independent and highly selective conjugation reactions. This is possible due to the mutual orthogonality of the tetrazine-TCO and DBCO-azide reaction pairs.[2][3] In essence, the methyltetrazine will react preferentially with TCO, while the DBCO will react with an azide, with minimal cross-reactivity between the pairs.[2]
The Methyltetrazine-TCO Ligation: An Inverse-Electron-Demand Diels-Alder Reaction
The reaction between a methyltetrazine and a TCO is a bioorthogonal ligation that proceeds via an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[4] In this reaction, the electron-deficient tetrazine ring (the diene) reacts with the electron-rich, strained TCO (the dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine product. This reaction is notable for its exceptionally fast kinetics and the absence of any need for a catalyst.
The methyl group on the tetrazine ring plays a crucial role in enhancing the stability of the molecule in aqueous environments compared to its hydrogen-substituted counterparts, making it more suitable for experiments requiring longer incubation times or for in vivo applications.
The DBCO-Azide Ligation: A Strain-Promoted Alkyne-Azide Cycloaddition
The DBCO-azide reaction is a cornerstone of copper-free click chemistry, known as strain-promoted alkyne-azide cycloaddition (SPAAC). The driving force for this [3+2] cycloaddition is the significant ring strain of the cyclooctyne within the DBCO molecule. This strain lowers the activation energy of the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst. The resulting product is a stable triazole linkage.
Quantitative Data Presentation
The efficiency of these bioorthogonal reactions is best described by their second-order rate constants (k). The following tables summarize key kinetic data for both methyltetrazine-TCO and DBCO-azide reactions, providing a basis for experimental design and comparison.
Table 1: Reaction Kinetics of Methyltetrazine Derivatives with TCO Derivatives
| Methyltetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
| Methyltetrazine | TCO | ~1,000 | Aqueous Media |
| 6-methyl-3-aryl tetrazine | TCO | up to 1,000 | Aqueous Media |
| Methyltetrazine-PEG4-NHS ester | TCO-amine | Not specified | Not specified |
| mTz-pSar₂₀ | TCO-PEG₄ | 463 | PBS (pH 7.4), 37°C |
Table 2: Reaction Kinetics of DBCO Derivatives with Azide Derivatives
| DBCO Derivative | Azide Derivative | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | Room Temperature |
| Peptide with azidoamino acid | PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C |
| 8-Azidoadenosine | Cyclooctyne | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM |
| DBCO | Azide | 10⁻² - 1 | Not specified |
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, generated using the Graphviz DOT language, illustrate the reaction mechanisms and the orthogonal relationship between the two ligation chemistries.
Experimental Protocols
Accurate kinetic analysis is crucial for understanding and optimizing bioorthogonal reactions. The following are detailed protocols for monitoring the kinetics of methyltetrazine-TCO and DBCO-azide ligations.
Protocol 1: Kinetic Analysis of Methyltetrazine-TCO Ligation by Stopped-Flow Spectrophotometry
This method is ideal for the rapid kinetics of the methyltetrazine-TCO reaction, allowing for measurements on the millisecond timescale. The reaction is monitored by the disappearance of the characteristic absorbance of the tetrazine moiety (typically around 520-540 nm).
Materials:
-
Stopped-flow spectrophotometer
-
Methyltetrazine-functionalized molecule
-
TCO-functionalized molecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF for stock solutions
Procedure:
-
Prepare Stock Solutions:
-
Prepare concentrated stock solutions of the methyltetrazine and TCO reagents in anhydrous DMSO or DMF.
-
-
Prepare Working Solutions:
-
Dilute the stock solutions in the reaction buffer to the desired concentrations.
-
To establish pseudo-first-order conditions, the concentration of the TCO should be in at least 10-fold excess compared to the methyltetrazine concentration.
-
-
Instrument Setup:
-
Set the temperature of the stopped-flow instrument's sample handling unit to the desired experimental temperature (e.g., 25°C or 37°C).
-
Set the spectrophotometer to monitor the absorbance at the λmax of the methyltetrazine.
-
-
Sample Loading:
-
Load one syringe with the methyltetrazine solution and the other with the TCO solution, ensuring no air bubbles are present.
-
-
Data Acquisition:
-
Initiate a "push" to rapidly mix the reactants in the observation cell. Data collection will be triggered automatically.
-
Record the absorbance decay over time until the reaction is complete.
-
Perform several replicate runs for each concentration to ensure reproducibility.
-
-
Data Analysis:
-
Subtract the absorbance of a buffer blank from the reaction data.
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs) for each TCO concentration.
-
Plot the observed rate constants (k_obs) against the corresponding TCO concentrations. The slope of the resulting linear plot represents the second-order rate constant (k).
-
Protocol 2: Kinetic Analysis of DBCO-Azide Ligation by HPLC
For the slower DBCO-azide reaction, High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of reactants and the formation of the product over time.
Materials:
-
HPLC system with a UV detector
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (if necessary)
-
Mobile phases for HPLC
Procedure:
-
Reaction Setup:
-
Prepare solutions of the DBCO and azide reagents in the reaction buffer at known concentrations.
-
-
Time Course Experiment:
-
At time t=0, mix the DBCO and azide solutions to initiate the reaction.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by rapid dilution with a suitable solvent.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) to separate the reactants and the product on a C18 column.
-
Monitor the elution profile using a UV detector at a wavelength where both the DBCO-containing reactant and the product absorb (e.g., ~309 nm for DBCO).
-
-
Data Analysis:
-
Integrate the peak areas of the reactant and product peaks at each time point.
-
Create a calibration curve for the reactant and product to convert peak areas to concentrations.
-
Plot the concentration of a reactant or product versus time.
-
Fit the data to the appropriate integrated rate law to determine the second-order rate constant (k).
-
Protocol 3: Kinetic Analysis of DBCO-Azide Ligation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction kinetics, as it allows for the direct and quantitative observation of all proton-bearing species in the reaction mixture.
Materials:
-
NMR spectrometer
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of the DBCO and azide reactants in the deuterated solvent within an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum immediately after mixing (t=0).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Processing and Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to specific protons of the reactants and the product.
-
Calculate the concentration of each species at each time point based on the integral values.
-
Plot the concentration of a reactant or product versus time.
-
Fit the data to the appropriate integrated rate law to determine the second-order rate constant (k).
-
Conclusion
The this compound platform represents a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. The combination of the exceptionally fast and bioorthogonal methyltetrazine-TCO ligation with the robust and equally bioorthogonal DBCO-azide reaction opens up a wide array of possibilities for dual and sequential labeling, the construction of complex bioconjugates, and innovative drug delivery systems. A thorough understanding of the kinetics and experimental parameters governing these reactions, as outlined in this guide, is essential for their successful implementation and for pushing the boundaries of what is achievable in bioconjugation chemistry.
References
An In-depth Technical Guide to Methyltetrazine-DBCO Click Chemistry for Researchers, Scientists, and Drug Development Professionals
An Introduction to a Powerful Bioorthogonal Ligation Tool
In the landscape of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and dibenzocyclooctyne (DBCO) stands out as a powerful and versatile tool. This "click chemistry" reaction is prized for its exceptionally fast reaction kinetics, high specificity, and biocompatibility, making it ideal for a wide range of applications in research, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of Methyltetrazine-DBCO click chemistry, including its core principles, quantitative data, detailed experimental protocols, and key applications in drug development.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
The foundation of this compound chemistry is the iEDDA reaction, a type of [4+2] cycloaddition. In this reaction, the electron-deficient 1,2,4,5-tetrazine ring (the diene) reacts with an electron-rich and strained dienophile, DBCO. The reaction is exceptionally rapid and proceeds without the need for a catalyst, a significant advantage for biological applications where catalysts like copper can be cytotoxic.[1]
The methyl group on the tetrazine ring provides a balance of reactivity and stability. While hydrogen-substituted tetrazines can exhibit faster reaction kinetics, they are often less stable in aqueous environments.[2] Methyltetrazines offer enhanced stability, which is crucial for multi-step experimental workflows and in vivo studies, while still maintaining rapid reaction rates.[2]
The reaction is also highly bioorthogonal, meaning that the reacting moieties are abiotic and do not cross-react with endogenous functional groups found in complex biological systems. This specificity ensures that the ligation occurs only between the intended reaction partners, leading to clean and precise labeling.[1] The reaction is irreversible and forms a stable dihydropyropyridazine linkage, releasing nitrogen gas as the only byproduct.[3]
Diagram of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
Caption: The iEDDA reaction between Methyltetrazine and DBCO forms a stable conjugate.
Quantitative Data: Reaction Kinetics and Stability
The performance of a bioorthogonal reaction is critically dependent on its rate constant (k₂) and the stability of the reactants and the resulting conjugate in a biological environment. The following tables summarize key quantitative data for tetrazine-DBCO and related reactions.
Table 1: Second-Order Rate Constants for Tetrazine Reactions
| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | DBCO-PEG4-acid | No significant reaction observed | PBS, pH 7.4, 37°C, 48h | |
| [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | DBCO-PEG4-acid | 0.06 ± 0.01 | PBS, pH 7.4, 37°C | |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 26,000 ± 500 | PBS, pH 7.4, 37°C | |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | 210 ± 20 | PBS, pH 7.4, 37°C | |
| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | 5,300 ± 400 | PBS, pH 7.4, 37°C |
Table 2: Stability of Tetrazine Derivatives
| Tetrazine Derivative | Conditions | Remaining Compound after 12h | Remaining Compound after 48h | Reference(s) |
| Methyl-tetrazine (Me-Tz) | DMEM with 10% FBS, 37°C | >92% | ~63% | |
| Pyridyl-tetrazine (Py-Tz) | DMEM with 10% FBS, 37°C | <20% | <13% | |
| Hydrogen-tetrazine (H-Tz) | DMEM with 10% FBS, 37°C | <20% | <13% | |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, pH 7.4, 37°C | 15-40% | Not Reported | |
| Pyridyl and Phenyl tetrazines | 1:9 DMSO/PBS, pH 7.4, 37°C | >75% | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and successful implementation of this compound bioconjugation.
Protocol 1: General Protein Labeling with a Methyltetrazine-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a methyltetrazine-N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Methyltetrazine-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Tetrazine Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the unreacted tetrazine and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Live-Cell Imaging with a Fluorescent Methyltetrazine Probe
This protocol outlines the general steps for labeling and imaging a DBCO-modified biomolecule on the surface of live cells with a fluorescent methyltetrazine probe.
Materials:
-
Cells expressing the DBCO-modified protein of interest
-
Live-cell imaging medium
-
Fluorescent methyltetrazine probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Seed cells in a suitable imaging dish and culture to the desired confluency.
-
Labeling: Incubate the cells with the fluorescent methyltetrazine probe at a final concentration of 1-10 µM in cell culture medium for 30-60 minutes at 37 °C.
-
Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove the unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) using a Heterobifunctional this compound Linker
This protocol describes a two-step process for creating an ADC. First, the drug is conjugated to the DBCO end of the linker. Second, the drug-linker construct is conjugated to an antibody that has been modified to contain a reactive handle for the methyltetrazine. For this protocol, we will assume the antibody has been functionalized with a TCO group.
Step 1: Drug-Linker Conjugation
-
Activate the drug (if necessary): If the drug contains a reactive group like an amine, it can be directly conjugated. If not, it may need to be functionalized with a group reactive towards the DBCO moiety (e.g., an azide for a SPAAC reaction with DBCO).
-
Reaction: Dissolve the azide-functionalized drug and a slight molar excess of the this compound linker in a suitable organic solvent (e.g., DMSO).
-
Incubation: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.
-
Purification: Purify the drug-linker conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).
Step 2: Antibody-Drug-Linker Conjugation
-
Antibody Preparation: Prepare the TCO-modified antibody in PBS at a concentration of 1-10 mg/mL.
-
Reaction Setup: Mix the TCO-modified antibody and the purified drug-linker complex in PBS at a desired molar ratio (e.g., 1:5 antibody:drug-linker).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the resulting ADC from the unreacted drug-linker and other impurities using size-exclusion chromatography.
Applications in Drug Development: Pre-targeted Therapy
A significant application of this compound chemistry is in pre-targeted therapy, particularly for the development of antibody-drug conjugates (ADCs). In this strategy, a modified antibody with one of the click chemistry handles (e.g., TCO) is first administered and allowed to accumulate at the tumor site. Subsequently, a smaller, fast-clearing molecule carrying the complementary handle (e.g., methyltetrazine) and a potent cytotoxic drug is administered. The rapid and specific click reaction at the tumor site localizes the drug, minimizing systemic exposure and associated toxicity.
Workflow for Pre-targeted Antibody-Drug Conjugate (ADC) Therapy
Caption: Pre-targeted ADC therapy workflow using this compound click chemistry.
Conclusion
This compound click chemistry offers a powerful platform for the precise and efficient bioconjugation of molecules in complex biological systems. Its rapid, catalyst-free nature, coupled with the enhanced stability of the methyltetrazine moiety, makes it an invaluable tool for researchers, scientists, and drug development professionals. The applications of this chemistry, from fundamental research in cell biology to the development of next-generation targeted therapeutics like ADCs, continue to expand, highlighting its significance in advancing our understanding and treatment of human disease.
References
An In-Depth Technical Guide to Methyltetrazine-DBCO Linkers for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key properties and applications of Methyltetrazine-Dibenzocyclooctyne (Methyltetrazine-DBCO) linkers. These heterobifunctional reagents are at the forefront of bioconjugation strategies, enabling the precise and efficient assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). By leveraging two distinct and mutually orthogonal click chemistry reactions, these linkers offer a powerful platform for advanced biomedical research and therapeutic development.
Core Principles: Dual Bioorthogonal Reactivity
This compound linkers possess two chemically independent reactive handles that allow for sequential or one-pot, two-step conjugations. This dual functionality is based on two of the most rapid and bioorthogonal "click" reactions:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The methyltetrazine moiety reacts with exceptional speed and selectivity with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is known for its extremely fast kinetics.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The dibenzocyclooctyne (DBCO) group undergoes a highly efficient and catalyst-free reaction with an azide-functionalized molecule.
The mutual orthogonality of these reactions ensures that the tetrazine will not react with the azide, and the DBCO will not react with the TCO, allowing for precise control over the conjugation process.[1][2]
Quantitative Data Summary
The efficiency and reliability of bioconjugation reactions are paramount. The following tables summarize the key quantitative parameters for the two click reactions utilized by this compound linkers.
Table 1: Reaction Kinetics
The second-order rate constants (k₂) are a critical measure of the speed of a bimolecular reaction. The IEDDA reaction between methyltetrazine and TCO is among the fastest bioorthogonal reactions known.
| Reacting Moiety 1 | Reacting Moiety 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Methyltetrazine | trans-cyclooctene (TCO) | 1,100 - 73,000 | Aqueous buffer, 37°C |
| DBCO | Azide (e.g., benzyl azide) | ~0.1 - 1.0 | Room Temperature |
Note: The reaction rate for methyltetrazine-TCO can vary depending on the specific substituents on both the tetrazine and the TCO.
Table 2: Stability of Reactive Moieties
The stability of the reactive groups under common experimental and physiological conditions is crucial for successful conjugation.
| Moiety | Condition | Stability Observation |
| Methyltetrazine | Aqueous media (e.g., PBS, pH 7.4, 37°C) | Generally good stability, superior to hydrogen-substituted tetrazines.[3] |
| Methyltetrazine | Presence of thiols (e.g., Glutathione) | More resistant to degradation compared to less sterically hindered tetrazines. |
| DBCO | Aqueous buffer (e.g., PBS, pH 7.4) | Generally stable, but can be susceptible to reaction with thiols over extended periods. |
| DBCO | Long-term storage in solution (-20°C) | Can lose reactivity over time due to oxidation and hydration of the triple bond.[4] |
| Dihydropyridazine (Tetrazine-TCO adduct) | Aqueous solution | Stable. |
| Triazole (DBCO-Azide adduct) | Aqueous solution | Highly stable. |
Reaction Mechanisms and Workflows
The power of this compound linkers lies in their ability to facilitate controlled, sequential conjugations.
Signaling Pathways and Logical Relationships
The following diagram illustrates the orthogonal reaction pathways of a this compound linker.
Caption: Orthogonal reaction pathways of a this compound linker.
Experimental Workflow: Two-Step Antibody Conjugation
This workflow describes the sequential conjugation of two different molecules to an antibody using a this compound linker that is activated with an NHS ester for initial antibody attachment.
Caption: Sequential conjugation workflow using a this compound linker.
Experimental Protocols
The following protocols provide a general framework for the use of this compound linkers in bioconjugation. Optimization may be required based on the specific properties of the biomolecules and payloads.
Protocol 1: Two-Step Sequential Conjugation to an Antibody
This protocol assumes the use of a this compound linker with an N-hydroxysuccinimide (NHS) ester for initial attachment to primary amines (e.g., lysine residues) on an antibody.
Step 1: Antibody Modification with this compound-NHS Ester
-
Reagent Preparation:
-
Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.2-7.5.
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.
-
Step 2: Sequential Orthogonal Conjugations
The purified antibody-linker conjugate can now be reacted with either a TCO-modified or an azide-modified molecule.
Option A: Reaction with a TCO-Modified Molecule (IEDDA)
-
Reagent Preparation:
-
Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO or PBS).
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the TCO-modified molecule to the purified antibody-linker conjugate.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove the excess TCO-modified molecule.
-
Option B: Reaction with an Azide-Modified Molecule (SPAAC)
-
Reagent Preparation:
-
Dissolve the azide-modified molecule in a compatible solvent.
-
-
Conjugation Reaction:
-
Add a 2- to 4-fold molar excess of the azide-modified molecule to the purified antibody-linker conjugate.
-
Incubate overnight at 4°C or for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the final conjugate using SEC or dialysis to remove the excess azide-modified molecule.
-
Protocol 2: Determination of Reaction Kinetics by Stopped-Flow Spectrophotometry
This method is suitable for measuring the fast kinetics of the methyltetrazine-TCO reaction by monitoring the disappearance of the tetrazine's characteristic absorbance.
-
Reagent Preparation:
-
Prepare a stock solution of the methyltetrazine-containing compound in a suitable buffer (e.g., PBS).
-
Prepare several concentrations of the TCO-containing molecule in the same buffer, ensuring a pseudo-first-order condition (at least 10-fold excess of TCO).
-
-
Measurement:
-
Use a stopped-flow spectrophotometer set to the desired temperature (e.g., 37°C).
-
Rapidly mix the methyltetrazine solution with each TCO solution.
-
Monitor the decay of the tetrazine absorbance (typically around 520-530 nm) over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs) for each TCO concentration.
-
Plot k_obs versus the concentration of the TCO derivative.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂).
-
Conclusion
This compound linkers represent a versatile and powerful tool in the field of bioconjugation. Their dual, mutually orthogonal reactivity enables the construction of precisely defined bioconjugates with high efficiency and under mild, biocompatible conditions. The exceptionally fast kinetics of the methyltetrazine-TCO ligation, combined with the reliability of the DBCO-azide reaction, provides researchers and drug developers with an advanced platform for creating next-generation therapeutics and research tools. A thorough understanding of their key properties, as outlined in this guide, is essential for the successful design and execution of innovative bioconjugation strategies.
References
- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DBCO-PEG3-SS-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
An In-depth Technical Guide to Methyltetrazine-Mediated Bioconjugation
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism, kinetics, and practical application of the bioorthogonal reaction between methyltetrazine and strained alkenes, a cornerstone of modern bioconjugation strategies.
Introduction: The Rise of Bioorthogonal Chemistry
In the complex chemical milieu of biological systems, the ability to perform a specific chemical reaction without interfering with native biochemical processes is paramount. This principle, termed bioorthogonal chemistry, has revolutionized the study of biomolecules in their native environments. Among the most powerful tools in this field is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).[1][2] This "click chemistry" ligation is prized for its exceptionally fast reaction kinetics, high specificity, and ability to proceed rapidly under physiological conditions without the need for a catalyst.[1][2][3]
The methyltetrazine moiety, a derivative of 1,2,4,5-tetrazine, is frequently employed due to its favorable balance of reactivity and stability. Its reaction with strained dienophiles like TCO forms the basis for site-specific protein modification, cell labeling, in vivo imaging, and the construction of complex bioconjugates like antibody-drug conjugates (ADCs).
It is important to clarify a common point of confusion regarding nomenclature. Reagents marketed as "Methyltetrazine-DBCO" are typically heterobifunctional linkers. These molecules possess a methyltetrazine group on one end, intended to react with a TCO-modified molecule, and a dibenzocyclooctyne (DBCO) group on the other, which reacts with an azide-functionalized molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will focus on the core mechanism involving the tetrazine moiety's reaction with a strained alkene (e.g., TCO), which is the iEDDA ligation.
The Core Mechanism: Inverse-Electron-Demand Diels-Alder Reaction
The reaction between a methyltetrazine and a strained alkene like TCO is a [4+2] cycloaddition. Unlike standard Diels-Alder reactions, the iEDDA reaction is initiated between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the strained alkene).
The mechanism proceeds in two key steps:
-
Cycloaddition: The tetrazine ring reacts with the double bond of the TCO in a concerted fashion to form a highly unstable tricyclic intermediate.
-
Retro-Diels-Alder Elimination: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). This gas evolution is the thermodynamic driving force that makes the reaction irreversible.
-
Final Product: The resulting product is a stable dihydropyridazine linkage, covalently connecting the two parent molecules.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
Quantitative Data: Reaction Kinetics
The tetrazine-TCO ligation is renowned for being one of the fastest bioorthogonal reactions known. The reaction's speed is quantified by the second-order rate constant (k₂), where higher values indicate a faster reaction. The kinetics can be tuned by modifying the substituents on the tetrazine ring; electron-withdrawing groups generally increase the reaction rate.
Below is a summary of representative rate constants for various tetrazine and dienophile pairs.
| Diene (Tetrazine Derivative) | Dienophile | Rate Constant (k₂) M⁻¹s⁻¹ | Solvent/Conditions |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol |
| 3-(pyrimidin-2-yl)-6-phenyl-tetrazine | Bicyclononyne (BCN) | 125 | Methanol |
| General Methyltetrazine | trans-Cyclooctene (TCO) | 10³ - 10⁶ | Aqueous Buffer |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C |
| 3,6-diphenyl-1,2,4,5-tetrazine | Norbornene | 8.5 x 10⁻³ | Methanol |
Data compiled from multiple sources. Note that rates can vary significantly based on the specific molecular structure, solvent, and temperature.
Experimental Protocol: General Protein Bioconjugation
This section outlines a generalized protocol for the site-specific labeling of a protein using tetrazine-TCO chemistry. This example assumes the protein of interest has been engineered to contain a TCO group (e.g., via an unnatural amino acid) and will be labeled with a methyltetrazine-fluorophore probe.
Caption: A typical experimental workflow for labeling a TCO-modified protein.
A. Materials and Reagents
-
TCO-modified Protein: Purified protein of interest containing a TCO moiety, dissolved in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Methyltetrazine Probe: (e.g., Methyltetrazine-Fluorophore) dissolved in a compatible solvent like DMSO to create a stock solution.
-
Reaction Buffer: PBS, pH 7.4 or other physiological buffer.
-
Purification System: Size-Exclusion Chromatography (SEC) column, dialysis tubing, or other appropriate system for separating the labeled protein from the unreacted probe.
-
Analysis Equipment: SDS-PAGE system, mass spectrometer, UV-Vis spectrophotometer.
B. Protocol
-
Preparation of Reactants:
-
Dilute the TCO-modified protein to a final concentration of 1-10 µM in the reaction buffer.
-
Prepare the Methyltetrazine probe solution. It is common to use a 5- to 20-fold molar excess of the probe relative to the protein to ensure complete labeling.
-
-
Conjugation Reaction:
-
Add the calculated volume of the methyltetrazine probe stock solution to the protein solution. Mix gently by pipetting.
-
For hydrophobic probes initially dissolved in DMSO, ensure the final concentration of DMSO in the reaction mixture is low (typically <5%) to prevent protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture. Due to the rapid kinetics, reactions can be complete in as little as 5 minutes at room temperature. For lower concentrations or less reactive pairs, incubation may be extended from 1-2 hours to overnight. Gentle agitation is recommended.
-
-
Purification:
-
Following incubation, remove the unreacted, excess methyltetrazine probe.
-
For proteins, SEC (e.g., a desalting column) is a highly effective and rapid method.
-
Alternatively, dialysis against a large volume of buffer can be used.
-
-
Analysis and Confirmation:
-
SDS-PAGE: Successful conjugation can often be visualized via a mobility shift assay, especially if the labeling reagent is large (e.g., PEGylated). If the probe is fluorescent, the gel can be imaged to confirm labeling.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the mass of the final conjugate, providing definitive evidence of successful labeling.
-
UV-Vis/Fluorescence Spectroscopy: If a chromophore or fluorophore was used, spectroscopy can confirm its presence and can be used to quantify the degree of labeling.
-
This protocol provides a general framework; specific parameters such as concentrations, reaction times, and purification methods should be optimized for each unique biomolecule and probe combination.
References
Getting Started with Methyltetrazine-DBCO for Protein Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyltetrazine-DBCO chemistry for protein labeling, a powerful tool in chemical biology and drug development. We will delve into the core principles of this bioorthogonal reaction, provide detailed experimental protocols, and present quantitative data to enable researchers to effectively implement this technology in their work.
Introduction to this compound Chemistry
This compound chemistry is a cornerstone of bioorthogonal labeling, allowing for the specific covalent modification of proteins and other biomolecules in complex biological systems. This technology relies on the highly selective and rapid reaction between a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) group. This reaction, a strain-promoted alkyne-azide cycloaddition (SPAAC), proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for live-cell imaging and in vivo applications.[1][2]
The versatility of this compound reagents stems from their heterobifunctional nature.[1] Typically, the DBCO group is pre-installed on one molecule (e.g., a protein) via a stable linker, often by reacting an NHS ester-functionalized DBCO with primary amines (lysine residues) on the protein surface. The methyltetrazine moiety is then introduced on a separate molecule of interest (e.g., a fluorescent probe, a drug molecule, or another protein). The subsequent "click" reaction between the methyltetrazine and the DBCO-labeled protein forms a stable covalent bond, enabling a wide range of applications, from fluorescent imaging to the construction of antibody-drug conjugates (ADCs).[2][3]
Mechanism of Action
The core of this labeling technology is the inverse-electron-demand Diels-Alder (iEDDA) reaction between the electron-poor tetrazine ring and an electron-rich, strained dienophile, in this case, the DBCO group. This reaction is exceptionally fast and specific. The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.
Alternatively, the tetrazine moiety can react with a trans-cyclooctene (TCO) group, another strained alkene, in what is also an iEDDA reaction. This tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known. This compound reagents themselves are heterobifunctional linkers that can be used to connect an azide-containing molecule (via the DBCO group) to a TCO-containing molecule (via the methyltetrazine group).
Figure 1: Reaction scheme for a two-step protein labeling process.
Quantitative Data
The efficiency and speed of the this compound ligation are critical for its utility. The following tables summarize key quantitative data for this bioorthogonal reaction.
Table 1: Second-Order Rate Constants for Tetrazine-TCO/DBCO Reactions
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 ± 15,000 | 25 °C, pure water | |
| 3,6-diphenyl-s-tetrazine | s-TCO | 3,100 | 25 °C, MeOH | |
| Methyltetrazine derivative | TCO derivative | 463 - 1806 | 37 °C, PBS (pH 7.4) | |
| 2-pyridyl-tetrazine | TCO | 620 | 25 °C, 1,4-dioxane | |
| Phenyl-tetrazine | TCO | 100 | 25 °C, 1,4-dioxane | |
| Azide-PEG4-acid | DBCO-PEG4-acid | 2.1 ± 0.2 | 37 °C, PBS (pH 7.4) | |
| Tetrazine | DBCO-PEG4-acid | 0.06 ± 0.01 | 37 °C, PBS (pH 7.4) |
Table 2: Stability of Tetrazines and TCOs
| Compound/Condition | Stability Observation | Reference(s) |
| Methyl-substituted tetrazines | Good stability in aqueous media. | |
| Hydrogen-substituted tetrazines | Less stable than methyl-substituted tetrazines. | |
| TCO derivatives | Susceptible to isomerization and reaction with thiols. Should be stored protected from light at low temperatures. | |
| Stabilized-tetrazine (s-tetrazine) conjugates | Good metabolic stability in vivo. |
Experimental Protocols
This section provides detailed methodologies for protein labeling with this compound reagents, including protein preparation, labeling, purification, and characterization.
Protein Preparation
Successful labeling begins with a pure protein sample in an appropriate buffer.
-
Protein Purity: The protein of interest should be highly pure to avoid labeling of contaminants. Impure proteins, such as antibodies in crude serum, will not label efficiently.
-
Buffer Composition: The buffer must be free of primary amines (e.g., Tris, glycine) and sodium azide, as these will compete with the protein for reaction with the NHS ester or can react with the DBCO group, respectively. A recommended buffer is Phosphate Buffered Saline (PBS) at pH 7.2-8.0.
-
Removal of Interfering Substances: If the protein solution contains interfering substances, a buffer exchange should be performed using dialysis or desalting columns. Carrier proteins like BSA must also be removed.
-
Protein Concentration: The protein concentration should be between 1-10 mg/mL for efficient labeling.
Protocol for Protein Labeling with a this compound-NHS Ester
This protocol describes the labeling of a protein with a this compound linker that is functionalized with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.
Materials:
-
Purified protein in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare this compound-NHS Ester Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. The reagent is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.
-
Reaction Setup: Add the desired molar excess of the this compound-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point, but the optimal ratio should be determined empirically for each protein. The final concentration of DMSO or DMF in the reaction mixture should be kept low (ideally <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
Purification of the Labeled Protein
It is crucial to remove the unreacted this compound linker after the labeling reaction.
-
Desalting Columns (Spin Columns): This is a rapid method ideal for small sample volumes and provides good protein recovery.
-
Dialysis: Suitable for larger sample volumes but is a slower process.
-
Size Exclusion Chromatography (SEC): This method not only removes small molecule impurities but can also separate protein aggregates from the monomeric labeled protein.
Characterization of the Labeled Protein
Degree of Labeling (DOL) Determination: The DOL, or the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A280) and 309 nm (A309). The absorbance at 309 nm is characteristic of the DBCO group.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the DBCO group at 280 nm. The correction factor for DBCO at 280 nm is approximately 0.90.
-
Corrected A280 = A280 - (A309 * 0.90)
-
Protein Concentration (M) = Corrected A280 / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
-
Calculate the concentration of the DBCO group. The molar extinction coefficient of DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹.
-
DBCO Concentration (M) = A309 / 12,000
-
-
Calculate the DOL:
-
DOL = DBCO Concentration (M) / Protein Concentration (M)
-
An ideal DOL is typically between 0.5 and 1 to avoid over-labeling which can lead to protein aggregation or loss of function.
Experimental Workflow
The following diagram illustrates a typical workflow for protein labeling and subsequent bioorthogonal ligation.
Figure 2: General workflow for protein labeling and bioorthogonal reaction.
Applications in Studying Signaling Pathways
Bioorthogonal labeling with this compound and related chemistries is a powerful tool for elucidating complex cellular signaling pathways. By attaching probes to specific proteins, researchers can track their localization, interactions, and post-translational modifications in real-time within living cells.
Example: Investigating the Ras-Raf-MEK-ERK (MAPK) Signaling Pathway
The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Bioorthogonal labeling can be used to study the dynamics of key proteins in this cascade.
For instance, a protein of interest within the pathway, such as a specific Ras isoform or a downstream kinase like MEK or ERK, can be tagged with a DBCO group. This can be achieved through genetic code expansion to incorporate an unnatural amino acid bearing a DBCO moiety at a specific site, providing precise control over the labeling location. Subsequently, a fluorescent probe conjugated to methyltetrazine can be introduced to the cells. The rapid and specific ligation between the methyltetrazine probe and the DBCO-tagged protein allows for visualization of the protein's localization and trafficking in response to upstream signals, such as growth factor stimulation. This approach can reveal crucial information about the spatiotemporal regulation of the Ras pathway.
Figure 3: Ras-Raf-MEK-ERK pathway with bioorthogonal labeling of MEK.
Conclusion
This compound chemistry provides a robust and versatile platform for protein labeling. Its bioorthogonality, rapid kinetics, and stability make it an invaluable tool for a wide range of applications in basic research and drug development. By understanding the underlying principles and following detailed experimental protocols, researchers can successfully employ this technology to gain deeper insights into complex biological processes.
References
Methodological & Application
Bioorthogonal Conjugation Protocols: A Detailed Guide to Methyltetrazine-TCO and DBCO-Azide Ligation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, precision and efficiency are paramount. Bioorthogonal chemistry provides a powerful toolkit for the specific and stable linkage of molecules in complex biological environments. This document offers detailed application notes and step-by-step protocols for two of the most prominent bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction between Methyltetrazine and trans-cyclooctene (TCO), and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) between Dibenzocyclooctyne (DBCO) and an azide.
These protocols are designed to guide researchers in labeling and conjugating a wide range of biomolecules, including proteins, antibodies, and nucleic acids, for applications spanning from fluorescent imaging to the development of antibody-drug conjugates (ADCs).
Understanding the Chemistries: Methyltetrazine-TCO vs. DBCO-Azide
It is crucial to recognize that Methyltetrazine and DBCO are not reaction partners. Instead, they represent two distinct, highly efficient, and mutually orthogonal "click chemistry" systems.
-
Methyltetrazine (Me-Tz) reacts with trans-cyclooctene (TCO) via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it ideal for reactions with low concentrations of reactants.[1]
-
Dibenzocyclooctyne (DBCO) reacts with azides (N₃) through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click reaction is highly specific and biocompatible, proceeding efficiently under physiological conditions.[2][3][4]
The high degree of specificity and the absence of cross-reactivity between these two pairs allow for their simultaneous use in the same biological system for multiplexed labeling.
Quantitative Data Summary
The selection of a bioorthogonal reaction often depends on factors such as reaction kinetics, stability, and the specific requirements of the experimental system. The following tables summarize key quantitative data for the Methyltetrazine-TCO and DBCO-Azide reactions to aid in experimental design.
Table 1: Methyltetrazine-TCO Ligation Parameters
| Parameter | Recommended Value | Notes |
| Second-Order Rate Constant (k₂) | 1,000 - 1,000,000 M⁻¹s⁻¹ | Varies with tetrazine and TCO structure; among the fastest bioorthogonal reactions.[1] |
| Molar Ratio (Tz:TCO) | 1:1.1 to 1:2 | A slight excess of one reagent can drive the reaction to completion. |
| Reaction Temperature | 4°C, Room Temperature (25°C), or 37°C | Reaction is rapid even at low temperatures. |
| Reaction Time | 10 - 120 minutes | Typically complete within minutes at room temperature. |
| pH Range | 6.0 - 9.0 | Tolerant of a wide range of physiological pH. |
| Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF | Compatible with a variety of common laboratory solvents. |
Table 2: DBCO-Azide Ligation (SPAAC) Parameters
| Parameter | Recommended Value | Notes |
| Second-Order Rate Constant (k₂) | ~0.1 - 1.0 M⁻¹s⁻¹ | Slower than iEDDA but still highly efficient for bioconjugation. |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | A molar excess is often used to ensure efficient conjugation. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures generally lead to faster reaction rates. |
| Reaction Time | 2 - 48 hours | Typically 4-12 hours at room temperature or overnight at 4°C. |
| pH Range | ~7.0 - 9.0 | Efficient at neutral to slightly basic pH. |
| Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF | Final concentration of organic solvents should be kept low (<20%) for protein stability. |
Experimental Protocols
Below are detailed, step-by-step protocols for performing a typical bioconjugation experiment using either Methyltetrazine-TCO or DBCO-Azide chemistry. These protocols describe a two-stage process: first, the activation of a biomolecule (e.g., a protein or antibody) with one reactive group, followed by the bioorthogonal ligation with a molecule carrying the complementary reactive group.
Protocol 1: Methyltetrazine-TCO Conjugation
This protocol details the labeling of a protein with a TCO moiety, followed by conjugation to a methyltetrazine-functionalized molecule.
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Methyltetrazine-functionalized molecule (e.g., fluorescent dye, small molecule)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other purification system (e.g., SEC, dialysis)
Part A: TCO-Labeling of the Protein
-
Reagent Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.
-
Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.
-
-
Protein Activation:
-
Add a 10- to 50-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar excess should be determined empirically. For protein concentrations below 5 mg/mL, a 20- to 50-fold excess is recommended.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester and quenching buffer components using a spin desalting column, size-exclusion chromatography (SEC), or dialysis.
-
Part B: Methyltetrazine-TCO Ligation
-
Ligation Reaction:
-
To the purified TCO-labeled protein, add the methyltetrazine-functionalized molecule. A 1.1 to 2.0 molar equivalent of the methyltetrazine reagent is typically recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 10-60 minutes at room temperature or 30-120 minutes at 4°C. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Final Purification:
-
If necessary, purify the final conjugate to remove any excess methyltetrazine-functionalized molecule using an appropriate method such as SEC or dialysis.
-
Protocol 2: DBCO-Azide Conjugation (SPAAC)
This protocol outlines the labeling of a protein with a DBCO moiety, followed by conjugation to an azide-functionalized molecule.
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Azide-functionalized molecule (e.g., oligonucleotide, small molecule)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl or 100 mM glycine)
-
Spin desalting columns or other purification system (e.g., SEC, dialysis)
Part A: DBCO-Labeling of the Protein
-
Reagent Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
-
Protein Activation:
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. Ensure the final DMSO/DMF concentration is below 20% to avoid protein precipitation.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding a quenching solution (e.g., 100 mM glycine or Tris) to consume unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester and quenching buffer components using a spin desalting column, SEC, or dialysis.
-
Part B: DBCO-Azide Ligation
-
Ligation Reaction:
-
To the purified DBCO-labeled protein, add the azide-functionalized molecule. A 2- to 4-fold molar excess of the azide-containing molecule is typically used.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure complete reaction. The reaction can be monitored by the decrease in DBCO absorbance at ~310 nm.
-
-
Final Purification and Validation:
-
Purify the final conjugate to remove any excess azide-functionalized molecule using an appropriate method (e.g., SEC, HPLC).
-
Validate the conjugate formation using SDS-PAGE, where the conjugate will show a higher molecular weight band compared to the unlabeled protein.
-
References
Application Notes and Protocols for Methyltetrazine-DBCO Labeling of Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with functional molecules is a critical process in the development of advanced biotherapeutics and research reagents, including antibody-drug conjugates (ADCs), and agents for pre-targeted radioimmunotherapy and bio-imaging.[1] The use of bioorthogonal chemistry, specifically the reaction between methyltetrazine (MTz) and dibenzocyclooctyne (DBCO), offers a highly specific and efficient method for antibody labeling.[2][3][4] This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction is known for its rapid kinetics and the ability to proceed in complex biological environments without interfering with native biochemical processes.[5]
This document provides a detailed protocol for the labeling of antibodies with a methyltetrazine moiety, which can then be reacted with a DBCO-containing molecule. This two-step strategy allows for the precise and stable attachment of a wide range of payloads to an antibody.
Principle of Labeling
The labeling process involves two key steps:
-
Antibody Activation: The antibody is first functionalized with a methyltetrazine group. This is typically achieved by reacting the primary amines (e.g., lysine residues) on the antibody surface with an N-hydroxysuccinimide (NHS) ester of a methyltetrazine-containing linker.
-
Bioorthogonal Conjugation: The methyltetrazine-labeled antibody is then reacted with a molecule functionalized with a DBCO group. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a "click chemistry" reaction that forms a stable covalent bond.
The use of a polyethylene glycol (PEG) spacer in the linker can enhance solubility and reduce steric hindrance.
Experimental Protocols
Materials
-
Antibody to be labeled (in an amine-free buffer)
-
Methyltetrazine-NHS ester (with or without a PEG spacer)
-
DBCO-functionalized molecule (e.g., drug, fluorophore)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification equipment: Size-Exclusion Chromatography (SEC) column, spin desalting columns, or dialysis cassettes
Antibody Preparation
-
Buffer Exchange: Ensure the antibody solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the NHS ester. If necessary, perform a buffer exchange into an amine-free buffer such as PBS using a spin desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
Methyltetrazine Labeling of Antibody
-
Reagent Preparation: Prepare a 10 mM stock solution of the Methyltetrazine-NHS ester in anhydrous DMSO immediately before use.
-
Reaction Setup: Add a 10- to 30-fold molar excess of the Methyltetrazine-NHS ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be below 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess, unreacted methyltetrazine linker and quenching agent using a spin desalting column, size-exclusion chromatography (SEC), or dialysis.
DBCO Conjugation to Methyltetrazine-Labeled Antibody
-
Reaction Setup: Add a 1.5- to 10-fold molar excess of the DBCO-functionalized molecule to the purified methyltetrazine-labeled antibody.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final antibody conjugate to remove any unreacted DBCO-molecule using SEC or another appropriate chromatographic method.
Data Presentation
Table 1: Recommended Reaction Conditions for Methyltetrazine-NHS Ester Labeling
| Parameter | Recommended Condition | Reference |
| Antibody Concentration | 1 - 5 mg/mL | |
| Molar Excess of Linker | 10 to 30-fold | |
| Reaction Buffer | PBS, HEPES, Borate | |
| Reaction pH | 7.0 - 9.0 | |
| Reaction Temperature | Room Temperature or on ice | |
| Incubation Time | 30-60 min (RT) or 2 hrs (on ice) | |
| Quenching Agent | Tris Buffer (50-100 mM) |
Table 2: Purification Method Comparison
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | High resolution, good for removing small molecules | Can be time-consuming |
| Spin Desalting Columns | Gel filtration in a spin column format | Rapid, convenient for small volumes | Lower resolution than traditional SEC |
| Dialysis | Diffusion across a semi-permeable membrane | Simple, requires minimal equipment | Slow, may result in sample dilution |
Visualizations
Caption: Experimental workflow for the two-step labeling of antibodies.
Caption: Chemical reaction pathway for antibody labeling.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Methyltetrazine-DBCO Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicity. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.
This document provides detailed application notes and protocols for the synthesis of ADCs using the bioorthogonal reaction between a methyltetrazine and a dibenzocyclooctyne (DBCO) group. This specific type of "click chemistry," known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA), offers rapid, specific, and high-yield conjugation under mild, aqueous conditions, making it an ideal strategy for conjugating sensitive biomolecules like antibodies.[1][2][3]
The overall strategy involves two main stages:
-
Antibody Modification: Introduction of a DBCO moiety onto the antibody, typically through the reaction of a DBCO-NHS ester with lysine residues.
-
Drug Conjugation: Reaction of the DBCO-modified antibody with a drug-linker construct bearing a methyltetrazine group.
Reaction Mechanism and Workflow
The core of this conjugation technology is the bioorthogonal reaction between the methyltetrazine and DBCO moieties. This reaction is exceptionally fast and proceeds without the need for a catalyst, offering high selectivity even in complex biological mixtures.[3]
Caption: General workflow for ADC synthesis via Methyltetrazine-DBCO ligation.
Experimental Protocols
Part 1: Antibody Modification with DBCO-NHS Ester
This protocol details the modification of a monoclonal antibody with a DBCO-NHS ester, targeting primary amines on lysine residues.
A. Pre-Conjugation Considerations:
-
Buffer Exchange: The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like BSA, which would compete for reaction with the NHS ester.[4] A suitable buffer is Phosphate Buffered Saline (PBS) at pH 7.2-8.0. Buffer exchange can be performed using dialysis or desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO immediately before use.
B. Protocol for Antibody-DBCO Conjugation:
-
Antibody Preparation: Adjust the concentration of the purified antibody to 2-10 mg/mL in PBS, pH 8.0.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHS ester DMSO stock solution to the antibody solution. The final DMSO concentration should ideally be below 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 60-90 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted DBCO-NHS ester and quenching reagent using a desalting column or size-exclusion chromatography (SEC). The purified DBCO-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
Part 2: ADC Synthesis via this compound Ligation
This protocol describes the conjugation of a methyltetrazine-activated drug-linker to the DBCO-modified antibody.
A. Reagent Preparation:
-
Prepare a stock solution of the methyltetrazine-activated drug-linker in a suitable solvent (e.g., DMSO). The concentration will depend on the specific drug-linker's solubility.
B. Protocol for ADC Synthesis:
-
Reaction Setup: Combine the DBCO-modified antibody with a 1.5- to 5-fold molar excess of the methyltetrazine-activated drug-linker.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction kinetics of the IEDDA reaction are very rapid, often reaching completion within a few hours.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules. Size-exclusion chromatography (SEC) is a commonly used method for this purpose. Other techniques like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography may also be employed for further purification and characterization.
Characterization and Data Presentation
Thorough characterization of the ADC is crucial to ensure its quality and consistency. Key parameters include the drug-to-antibody ratio (DAR), the amount of unconjugated antibody, and the level of aggregation.
Caption: Post-synthesis workflow for ADC purification and characterization.
Quantitative Data Summary
The following tables present representative data from the synthesis and characterization of a hypothetical ADC (ADC-X) targeting HER2, using the protocols described above.
Table 1: Reaction Conditions and Efficiency
| Parameter | Condition | Outcome |
| Antibody Modification | ||
| Antibody | Trastuzumab | - |
| Antibody Concentration | 5 mg/mL | - |
| DBCO-NHS Ester Molar Excess | 15x | - |
| Reaction Time | 90 min | - |
| ADC Conjugation | ||
| Methyltetrazine-Drug Molar Excess | 3x | - |
| Reaction Time | 8 hours | - |
| Reaction Temperature | Room Temperature | - |
| Overall Yield | - | >90% |
Table 2: Characterization of Purified ADC-X
| Characterization Method | Parameter Measured | Result |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR | 3.8 |
| Unconjugated Antibody | < 5% | |
| Mass Spectrometry (Intact Mass) | DAR Species | DAR 0, 2, 4, 6 |
| Most Abundant Species | DAR 4 | |
| Size-Exclusion Chromatography (SEC) | Monomer Purity | > 98% |
| Aggregate Content | < 2% | |
| In Vitro Cell Viability Assay (SK-BR-3, HER2+) | EC₅₀ | 50 ± 15 pM |
Conclusion
The synthesis of antibody-drug conjugates using this compound chemistry provides a robust, efficient, and versatile method for developing targeted therapeutics. The bioorthogonal nature of this ligation allows for precise control over the conjugation process under mild conditions, preserving the integrity of the antibody. The protocols and data presented herein offer a comprehensive guide for researchers, emphasizing the importance of careful optimization and thorough characterization to produce ADCs with desired efficacy and safety profiles.
References
Application Notes and Protocols for In Vivo Methyltetrazine-DBCO Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Methyltetrazine-Dibenzocyclooctyne (DBCO) bioconjugation, a cornerstone of bioorthogonal chemistry. The exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and a strained alkyne like DBCO has paved the way for innovative approaches in pre-targeted imaging and therapy. This document details the experimental protocols for key applications and presents quantitative data to guide researchers in designing their in vivo studies.
Core Principles of Methyltetrazine-DBCO Bioconjugation
The power of the this compound ligation lies in its bioorthogonality; the reactive partners do not interact with biological molecules, ensuring that the reaction is highly specific to the intended targets within a complex in vivo environment.[1][2][3] This "click chemistry" is characterized by its rapid kinetics, proceeding efficiently at physiological conditions without the need for a catalyst.[1][2] These features make it an ideal tool for multi-step targeting strategies in living organisms.
Applications in Pre-targeted In Vivo Imaging and Therapy
The primary in vivo application of this compound bioconjugation is in pre-targeted strategies, particularly for positron emission tomography (PET) imaging and radioimmunotherapy. This two-step approach overcomes the limitations of using directly labeled antibodies, which often have slow clearance rates, leading to high background signals and radiation doses to non-target tissues.
The pre-targeting workflow involves:
-
Administration of a modified antibody: An antibody targeting a specific biomarker (e.g., a tumor antigen) is conjugated with either methyltetrazine or DBCO and administered to the subject. This antibody is allowed to accumulate at the target site and clear from circulation.
-
Administration of a reactive probe: A small, radiolabeled molecule functionalized with the complementary reactive partner (DBCO or methyltetrazine) is then injected. This probe rapidly clears from the body but is captured at the target site through the bioorthogonal reaction with the pre-targeted antibody.
This strategy enhances the target-to-background ratio and allows for the use of short-lived radionuclides, reducing the overall radiation burden on the patient.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various in vivo pre-targeted imaging studies utilizing the methyltetrazine-TCO/DBCO ligation.
Table 1: Reaction Kinetics of Tetrazine-TCO/DBCO Ligation
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| Methyltetrazine + TCO | 1,064 - 10,553 | 37°C, 50:50 MeOH/H₂O | |
| 3,6-dipyridyl-s-tetrazine + d-TCO | 366,000 ± 15,000 | 25°C, pure water | |
| Me2Pyr-Tz + TCO-PEG₄ | 5,120 | DPBS, 37°C | |
| MePh-Tz + TCO-PEG₄ | 990 | DPBS, 37°C |
TCO (trans-cyclooctene) is structurally related to DBCO and exhibits similar reactivity with tetrazines. Data for TCO is included to provide a broader context of reaction kinetics.
Table 2: In Vivo Biodistribution and Tumor Uptake in Pre-targeted PET Imaging
| Study | Antibody-Conjugate | Radiotracer | Mouse Model | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Time Point | Reference |
| Zeglis et al. | A33-TCO | ⁶⁴Cu-Tz-Bn-NOTA | SW1222 Xenografts | 4.0 ± 0.9 | 27.0 ± 7.4 | 1.9 ± 0.6 | 24 h | |
| Keinänen et al. | TCO-U36 | [⁸⁹Zr]Zr-DFO-PEG₅-Tz | HNSCC Xenografts | 1.5 ± 0.2 | N/A | N/A | 72 h | |
| Battisti et al. | 5B1-TCO | Al[¹⁸F]NOTA-Tz-PEG₁₁ | BxPC3 Xenografts | 5.6 ± 0.85 | N/A | ~3.2 | 4 h | |
| Vazquez et al. | CC49-Tz | [¹⁸F]MICA-213 (dTCO) | LS174T Xenografts | Significantly higher than control | N/A | N/A | 1 h |
%ID/g: Percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Antibody-Methyltetrazine Conjugation
This protocol describes the conjugation of a methyltetrazine-NHS ester to an antibody via primary amines (lysine residues).
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-NHS ester (e.g., Me-Tz-PEG4-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS.
-
Linker Preparation: Dissolve the Methyltetrazine-NHS ester in DMSO to a stock concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the Methyltetrazine-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove excess linker and byproducts by buffer exchange into PBS using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) using mass spectrometry.
Protocol 2: Pre-targeted PET Imaging in a Xenograft Mouse Model
This protocol outlines the general workflow for in vivo pre-targeted PET imaging.
Materials:
-
Tumor-bearing mice (e.g., with subcutaneous xenografts)
-
Antibody-methyltetrazine conjugate (from Protocol 1)
-
Radiolabeled DBCO probe (e.g., ¹⁸F-DBCO or ⁶⁴Cu-NOTA-DBCO)
-
Sterile saline (0.9%)
-
Small animal PET/CT scanner
Procedure:
-
Antibody Administration: Administer the antibody-methyltetrazine conjugate (e.g., 100 µg in 200 µL of sterile saline) to the tumor-bearing mice via tail vein injection.
-
Accumulation and Clearance: Allow the antibody conjugate to accumulate at the tumor site and clear from circulation. The optimal time interval depends on the antibody's pharmacokinetics and is typically 24-72 hours.
-
Radiotracer Administration: Inject the radiolabeled DBCO probe (e.g., 10-12 MBq in 200 µL of sterile saline) via tail vein injection.
-
PET/CT Imaging: Acquire PET/CT images at various time points post-injection of the radiotracer (e.g., 1, 4, 24 hours) to visualize tumor uptake and biodistribution.
-
Data Analysis: Quantify the radioactivity in the tumor and other organs of interest from the PET images. Calculate %ID/g and tumor-to-background ratios.
-
Ex Vivo Biodistribution (Optional): After the final imaging time point, euthanize the mice and harvest tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to confirm the imaging data.
Visualizations
References
Application Notes and Protocols for Stoichiometry Calculation in Methyltetrazine-DBCO Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and calculating the stoichiometry for reactions involving Methyltetrazine-DBCO heterobifunctional linkers. This document covers the fundamental principles, key quantitative data, and detailed experimental protocols to enable efficient and reproducible bioconjugation.
Introduction to this compound Chemistry
This compound linkers are powerful tools in bioconjugation, particularly for the construction of antibody-drug conjugates (ADCs) and other complex biomolecular assemblies.[1][2][3][4][5] These linkers possess two distinct bioorthogonal reactive groups: a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) moiety. This dual functionality allows for two separate and highly specific conjugation reactions:
-
Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine group reacts with a trans-cyclooctene (TCO) group. This reaction is known for its exceptionally fast kinetics.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with an azide group. While slower than the iEDDA reaction, SPAAC is still highly efficient and proceeds without the need for a cytotoxic copper catalyst.
The significant difference in reaction rates between these two chemistries allows for sequential and highly controlled conjugations.
Quantitative Data Summary
The efficiency of these bioorthogonal reactions is determined by their second-order rate constants (k₂). A higher k₂ value indicates a faster reaction, allowing for efficient conjugation at lower concentrations.
| Bioorthogonal Reaction | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| iEDDA | Methyltetrazine | trans-Cyclooctene (TCO) | ~800 - 30,000 | Extremely fast kinetics, ideal for in vivo applications and conjugation of low abundance molecules. |
| SPAAC | Dibenzocyclooctyne (DBCO) | Azide | ~1 - 2 | Copper-free, biocompatible, but significantly slower than iEDDA. |
Optimizing the molar ratio of the reactants is crucial for achieving the desired degree of labeling (DOL) and maximizing conjugation yield. The following table provides general guidelines for molar excess in antibody conjugation reactions.
| Reaction Type | Recommended Molar Excess (Linker : Antibody) | Expected Outcome | Reference |
| DBCO-NHS Ester to Antibody | 5:1 to 10:1 | Optimal conjugation yield. Higher ratios can lead to precipitation. | |
| DBCO-NHS Ester to Antibody | 20:1 to 30:1 | Used in some protocols, but requires careful optimization. | |
| Azide to DBCO-modified Antibody | 2:1 to 4:1 | Sufficient to drive the reaction to completion. | |
| TCO-NHS Ester to Protein | 20 nmol linker per 100 µg protein | Example from a specific protocol for protein-protein conjugation. |
Experimental Protocols
Protocol 1: Two-Step Sequential Labeling of an Antibody with a TCO-Molecule and an Azide-Molecule using a this compound Linker
This protocol describes the sequential conjugation of two different molecules to an antibody. First, the antibody is functionalized with the this compound linker via an NHS ester reaction. Then, the TCO-containing molecule is conjugated to the tetrazine, followed by the conjugation of the azide-containing molecule to the DBCO group.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
TCO-functionalized molecule
-
Azide-functionalized molecule
-
Quenching reagent (e.g., Tris buffer, 1M, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Procedure:
Step 1: Antibody Functionalization with this compound-NHS Ester
-
Antibody Preparation:
-
Ensure the antibody solution is free of primary amines (e.g., Tris buffer) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
-
Linker Preparation:
-
Prepare a fresh 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO or DMF.
-
-
Stoichiometry Calculation:
-
Calculate the moles of antibody in your reaction.
-
Determine the desired molar excess of the linker. A starting point of 10-fold molar excess is recommended.
-
Calculate the volume of the 10 mM linker stock solution needed.
-
-
Reaction:
-
Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing. The final concentration of DMSO/DMF should be below 20%.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Quenching and Purification:
-
Add Tris buffer to a final concentration of 50-100 mM to quench the unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted linker using a desalting column according to the manufacturer's instructions.
-
Step 2: iEDDA Reaction with TCO-Molecule
-
Reaction Setup:
-
To the purified this compound-labeled antibody, add the TCO-functionalized molecule. A molar excess of 1.5 to 3-fold of the TCO-molecule over the antibody is a good starting point.
-
Incubate for 30-60 minutes at room temperature. The reaction is typically very fast.
-
-
Purification (Optional):
-
If the TCO-molecule is small, you can proceed to the next step without purification. For larger TCO-molecules, purification via a desalting column may be necessary to remove excess reagent.
-
Step 3: SPAAC Reaction with Azide-Molecule
-
Reaction Setup:
-
To the product from Step 2, add the azide-functionalized molecule. A 2- to 4-fold molar excess of the azide-molecule over the antibody is recommended.
-
Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature.
-
-
Final Purification:
-
Purify the final antibody conjugate using an appropriate method such as size exclusion chromatography (SEC), affinity chromatography, or dialysis to remove any unreacted molecules.
-
Step 4: Characterization
-
Determine the final protein concentration using a protein assay (e.g., BCA).
-
Characterize the conjugate using SDS-PAGE to confirm the increase in molecular weight.
-
If the conjugated molecules have a chromophore, the degree of labeling can be estimated using UV-Vis spectroscopy.
Visualization of Workflows and Relationships
Caption: Workflow for two-step sequential antibody labeling.
Caption: Key factors influencing conjugation efficiency.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioorthogonal Labeling: A Guide to Methyltetrazine and DBCO Chemistries
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for two of the most powerful and widely used bioorthogonal labeling reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction of methyltetrazine with trans-cyclooctene (TCO) and the strain-promoted alkyne-azide cycloaddition (SPAAC) of dibenzocyclooctyne (DBCO) with azides.
A Note on Orthogonality: It is a common misconception that methyltetrazine and DBCO are direct reaction partners. In fact, they are largely unreactive towards each other and are considered an "orthogonal" pair. This lack of cross-reactivity is advantageous, allowing for simultaneous, multi-target labeling within the same biological system. Bifunctional linkers containing both a methyltetrazine and a DBCO moiety are designed to bring together a TCO-modified molecule and an azide-modified molecule, not to react with each other.[1][2]
Therefore, this guide will detail the individual, recommended reaction conditions for each of these powerful bioorthogonal chemistries.
Part 1: Methyltetrazine-TCO Labeling via Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The reaction between a methyltetrazine and a trans-cyclooctene (TCO) is an exceptionally fast and selective bioorthogonal ligation.[3][4] This inverse-electron-demand Diels-Alder (IEDDA) reaction proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for labeling biomolecules in living systems.[3] The reaction forms a stable dihydropyridazine bond and releases nitrogen gas as the only byproduct.
Recommended Buffer Conditions for Methyltetrazine-TCO Labeling
The efficiency of the Methyltetrazine-TCO ligation is influenced by the reaction buffer, pH, and temperature. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | Other non-amine containing buffers such as HEPES, Carbonate/Bicarbonate, or Borate buffer are also suitable. |
| pH | 6.0 - 9.0 | The reaction is efficient over a broad pH range. |
| Temperature | Room Temperature (20-25°C) or 37°C | The reaction can also be performed at 4°C, though the reaction rate will be slower. |
| Solvents | Aqueous buffers, DMSO, DMF | For reagents with poor aqueous solubility, a stock solution can be prepared in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. |
Experimental Protocol: General Procedure for Protein Labeling with Methyltetrazine-TCO
This protocol provides a general workflow for conjugating a methyltetrazine-functionalized molecule to a TCO-functionalized protein.
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-functionalized molecule (e.g., a fluorescent dye or a small molecule drug)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching reagent (optional, e.g., excess TCO-containing amino acid)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Ensure the TCO-functionalized protein is in an appropriate reaction buffer.
-
Prepare a stock solution of the methyltetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add the methyltetrazine-functionalized molecule to the TCO-functionalized protein solution. A 1.5 to 10-fold molar excess of the less critical or more abundant component is recommended to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE if desired. For reactions with low concentrations of reactants, the incubation time may be extended.
-
-
Quenching (Optional):
-
If necessary, the reaction can be quenched by adding an excess of a small molecule containing the complementary reactive group to consume any unreacted labeling reagent.
-
-
Purification:
-
Purify the labeled protein conjugate from unreacted labeling reagent and byproducts using an appropriate method, such as size-exclusion chromatography (desalting column) or dialysis.
-
-
Characterization and Storage:
-
Characterize the final conjugate to determine the degree of labeling (DOL).
-
Store the labeled protein under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.
-
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.
Part 2: DBCO-Azide Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The reaction between a dibenzocyclooctyne (DBCO) and an azide is a cornerstone of copper-free click chemistry. This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific and biocompatible, allowing for the efficient formation of a stable triazole linkage in complex biological environments.
Recommended Buffer Conditions for DBCO-Azide Labeling
The success of DBCO-azide ligation is dependent on appropriate reaction conditions, as summarized below.
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | Non-amine containing buffers like HEPES, Carbonate/Bicarbonate, or Borate buffer are also suitable. Avoid buffers containing azides. |
| pH | 7.0 - 9.0 | The reaction is most efficient at neutral to slightly basic pH. |
| Temperature | Room Temperature (20-25°C) or 37°C | Reactions can be performed at 4°C, typically overnight, to accommodate sensitive biomolecules. |
| Solvents | Aqueous buffers, DMSO, DMF | DBCO reagents can be dissolved in DMSO or DMF before addition to the aqueous reaction mixture. Keep the final organic solvent concentration low (typically <10%) to prevent protein precipitation. |
| Additives to Avoid | Reducing agents like DTT | Some studies have shown that DBCO can be unstable in the presence of certain reducing agents like TCEP. |
Experimental Protocol: General Procedure for Antibody Labeling with DBCO-Azide
This protocol outlines a general method for conjugating an azide-modified small molecule to a DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule (e.g., a drug or a biotin tag)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, azide-free
-
Quenching reagent (optional, e.g., excess azido-lysine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Ensure the DBCO-functionalized antibody is in an azide-free reaction buffer.
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., water or DMSO).
-
-
Reaction Setup:
-
Add the azide-functionalized molecule to the DBCO-functionalized antibody solution. A 1.5 to 10-fold molar excess of the azide-containing molecule is typically recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by analytical techniques to determine completion.
-
-
Quenching (Optional):
-
To consume any unreacted DBCO groups, a small molecule azide can be added to the reaction mixture.
-
-
Purification:
-
Remove unreacted azide-functionalized molecules and byproducts by purifying the antibody conjugate using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization and Storage:
-
Determine the degree of labeling of the final conjugate.
-
Store the labeled antibody at 2-8°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Caption: General Workflow for DBCO-Azide Labeling.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Attaching Methyltetrazine-DBCO to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostics. Bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native biochemical processes, provides a powerful toolkit for this purpose. Among the most rapid and specific bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine and a strained alkene, such as a trans-cyclooctene (TCO).[1][2] Concurrently, the strain-promoted alkyne-azide cycloaddition (SPAAC), or copper-free click chemistry, between a dibenzocyclooctyne (DBCO) and an azide offers excellent stability and specificity.[3][4]
This document provides detailed protocols and application notes for attaching heterobifunctional Methyltetrazine-DBCO linkers to nanoparticles. These linkers are uniquely designed to bridge two different molecular entities. For instance, the DBCO group can be used to covalently attach the linker to an azide-modified nanoparticle, leaving the highly reactive methyltetrazine moiety available for rapid conjugation to a TCO-modified targeting ligand, imaging agent, or therapeutic molecule. This modular approach offers significant flexibility in the design and synthesis of multifunctional nanomedicines.
Reaction Principle: Two-Step Nanoparticle Functionalization
The overall strategy involves two key bioorthogonal reactions. First, the nanoparticle is functionalized with azide groups. Second, a Methyltetrazine-PEG-DBCO linker is attached to the nanoparticle via the SPAAC reaction. This leaves the methyltetrazine group exposed on the nanoparticle surface for subsequent, rapid iEDDA ligation with a TCO-modified molecule of interest. The polyethylene glycol (PEG) spacer enhances the linker's solubility in aqueous solutions and improves the biocompatibility of the final conjugate.
Caption: Logical workflow for nanoparticle functionalization.
Experimental Protocols
This section details the protocols for modifying a nanoparticle surface with azide groups and subsequently attaching the this compound linker.
Protocol 1: Azide Functionalization of Amine-Coated Nanoparticles
This protocol describes the introduction of azide groups onto a nanoparticle surface that has available primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., polymeric, silica, or iron oxide nanoparticles)
-
Azide-PEG4-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) columns or centrifugal filtration devices (e.g., Amicon Ultra) for purification
-
Triethylamine (optional, as base)
Procedure:
-
Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in PBS at a concentration of 5-10 mg/mL.
-
Linker Preparation: Dissolve a 20- to 50-fold molar excess of Azide-PEG4-NHS Ester in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Add the dissolved Azide-PEG4-NHS Ester solution to the nanoparticle suspension.
-
If the reaction pH needs adjustment, a small amount of triethylamine can be added.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted azide linker and byproducts by purifying the nanoparticle solution.
-
Use either SEC with an appropriate molecular weight cutoff or repeated washing steps with PBS using centrifugal filtration devices.
-
-
Characterization and Storage:
-
Characterize the resulting azide-functionalized nanoparticles (NP-N₃) to confirm successful modification (see Characterization Methods).
-
Store the purified NP-N₃ suspension at 4°C.
-
Protocol 2: Attaching this compound Linker to Azide-Functionalized Nanoparticles
This protocol uses the copper-free click chemistry reaction between the azide groups on the nanoparticle and the DBCO moiety of the linker.
Materials:
-
Azide-functionalized nanoparticles (NP-N₃) from Protocol 1
-
Methyltetrazine-PEG-DBCO linker
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Purification supplies (SEC columns or centrifugal filters)
Procedure:
-
Reagent Preparation:
-
Suspend the NP-N₃ in PBS at a concentration of 5-10 mg/mL.
-
Dissolve a 10- to 20-fold molar excess of the Methyltetrazine-PEG-DBCO linker in a minimal volume of DMSO.
-
-
Conjugation Reaction (SPAAC):
-
Add the dissolved Methyltetrazine-PEG-DBCO solution to the NP-N₃ suspension.
-
Incubate the mixture for 4-12 hours at room temperature, protected from light, with gentle mixing. Reaction times can be extended up to 24 hours to improve efficiency.
-
-
Purification:
-
Purify the methyltetrazine-functionalized nanoparticles (NP-Tz) from excess linker using SEC or centrifugal filtration, as described in Protocol 1.
-
-
Characterization and Storage:
-
Confirm the successful attachment of the methyltetrazine linker (see Characterization Methods).
-
The resulting NP-Tz are now ready for subsequent rapid conjugation with TCO-modified molecules.
-
Store the purified NP-Tz suspension at 4°C, protected from light.
-
Caption: Experimental workflow for nanoparticle conjugation.
Characterization Methods
Confirming successful conjugation at each step is crucial. The following methods are recommended:
-
UV-Visible Spectroscopy: The DBCO group has a characteristic absorbance peak around 309 nm, and tetrazines have a visible absorbance around 520 nm. The appearance of these peaks after their respective conjugation steps provides evidence of successful ligation.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and zeta potential of the nanoparticles. A slight increase in size and potential changes after each conjugation step can indicate successful surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to detect the appearance of the characteristic azide peak (~2100 cm⁻¹) after the first protocol.
-
Gel Electrophoresis: For certain nanoparticle types, an increase in molecular weight after conjugation can be visualized as a band shift on an agarose or polyacrylamide gel.
Quantitative Data Summary
The efficiency of conjugation can vary based on the nanoparticle type, surface chemistry, and reaction conditions. The tables below summarize representative data from the literature for similar bioorthogonal conjugation reactions.
Table 1: Comparison of Bioorthogonal Reaction Kinetics
| Reaction Type | Ligation Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
|---|---|---|---|
| iEDDA | Methyltetrazine + TCO | ~1 - 10⁶ | Extremely fast, ideal for in-vivo applications and low concentrations. |
| SPAAC | DBCO + Azide | ~10⁻² - 10⁻¹ | Copper-free, highly specific, and stable. |
Table 2: Example Characterization Data Before and After Conjugation
| Nanoparticle State | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | UV-Vis Peak (nm) |
|---|---|---|---|
| Initial Amine-NP | 105 ± 4 | +25 ± 3 | N/A |
| NP-Azide | 112 ± 5 | +18 ± 4 | N/A |
| NP-Tz (Final) | 120 ± 6 | +15 ± 3 | ~309 nm (DBCO), ~520 nm (Tz) |
(Note: Data are illustrative examples based on typical experimental outcomes and should be confirmed for each specific nanoparticle system.)
Applications in Research and Drug Development
Nanoparticles functionalized with this compound linkers are versatile platforms for a wide range of applications:
-
Targeted Drug Delivery: The exposed methyltetrazine can be used to attach TCO-modified targeting ligands (antibodies, peptides) to direct the nanoparticle to specific cells or tissues, such as tumors.
-
Pretargeted Imaging and Therapy: In a two-step pretargeting approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing nanoparticle carrying a diagnostic (e.g., radionuclide) or therapeutic agent is injected, which then quickly "clicks" to the pre-localized antibody via the tetrazine-TCO reaction.
-
Modular Nanomaterial Assembly: This chemistry allows for the precise and controlled assembly of multifunctional nanostructures by clicking different components together.
-
Theranostics: Nanoparticles can be engineered to carry both a therapeutic payload and an imaging agent, enabling simultaneous treatment and monitoring of therapeutic response.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
Troubleshooting & Optimization
How to improve low yield in Methyltetrazine-DBCO reactions
Welcome to the technical support center for Methyltetrazine-DBCO reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a this compound reaction?
Low yields in this compound reactions can typically be attributed to one or more of the following factors:
-
Reagent Instability and Degradation: Both methyltetrazine and DBCO reagents can degrade if not handled and stored properly.[1][2] Methyltetrazine stability is influenced by the electronic properties of its substituents, with electron-donating groups like the methyl group enhancing stability.[1] DBCO can be sensitive to acidic conditions and certain reducing agents.[3][4]
-
Suboptimal Reaction Conditions: Incorrect molar ratios, low reactant concentrations, inappropriate temperature, or insufficient reaction time can significantly reduce yield.
-
Poor Solubility of Reagents: If either the methyltetrazine or DBCO-containing molecule has poor solubility in the reaction buffer, it can lead to a heterogeneous reaction mixture and lower efficiency.
-
Presence of Interfering Substances: Buffers containing azides or primary amines (e.g., Tris, glycine) can interfere with the reaction, especially if using NHS ester chemistry for labeling. Thiols can also react with DBCO.
-
Inefficient Purification: Loss of the final conjugate during purification steps can lead to an apparent low yield.
Q2: How can I assess the stability of my Methyltetrazine and DBCO reagents?
For tetrazine compounds, a visible loss of the characteristic pink or red color of the solution is a primary indicator of degradation. The stability of both reagents can be formally assessed by techniques such as HPLC or NMR spectroscopy over time under specific conditions (e.g., pH, temperature).
Q3: What is the optimal molar ratio of Methyltetrazine to DBCO?
For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule. However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency.
Q4: What are the recommended temperature and duration for the reaction?
This compound reactions are efficient across a range of temperatures, from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules, the reaction can be performed overnight at 4°C. In some cases, extending the incubation to 24-48 hours may improve the yield.
Q5: Which solvents and buffers are compatible with this reaction?
These reactions are compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers are preferred. If a reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF first and then added to the aqueous reaction mixture, keeping the final organic solvent concentration low (typically below 20%) to prevent protein precipitation. It is crucial to avoid buffers containing azides, which will compete with your azide-labeled molecule for the DBCO reagent.
Troubleshooting Guide: Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving issues leading to low product yield.
Issue 1: Low or No Product Formation
If you observe minimal or no formation of your desired conjugate, consider the following potential causes and troubleshooting steps.
Caption: Troubleshooting workflow for low yield in this compound reactions.
| Potential Cause | Recommended Troubleshooting Steps |
| Degraded Reagents | Use fresh reagents. Methyltetrazine and DBCO reagents can degrade over time, especially if not stored under inert gas and protected from light and moisture. For moisture-sensitive reagents like NHS esters, ensure they are brought to room temperature before opening to prevent condensation. |
| Incorrect Molar Ratio | Optimize the molar ratio of reactants. A 1.5 to 3-fold molar excess of one component is a good starting point. Titrate the ratio to find the optimal balance for your specific molecules. |
| Low Reactant Concentration | Increase the concentration of reactants. Reactions are more efficient at higher concentrations. If solubility is a limiting factor, consider using reagents with PEG linkers to improve aqueous solubility. |
| Suboptimal Temperature or Time | Adjust reaction temperature and duration. While the reaction proceeds at room temperature, increasing the temperature to 37°C can accelerate the rate. If working with sensitive biomolecules, perform the reaction at 4°C for a longer period (e.g., overnight to 48 hours). |
| Incorrect pH | Ensure the reaction pH is optimal. The optimal pH range for many bioconjugations is between 7.0 and 8.5. For NHS ester reactions, the pH should be between 7 and 9. Studies have shown that buffer composition and pH can significantly affect the reaction rate. |
| Poor Reagent Solubility | Improve the solubility of your reagents. If a reagent is not fully dissolved, the reaction will be inefficient. Use a water-miscible co-solvent like DMSO or DMF to dissolve the reagent before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is not detrimental to your biomolecules. |
| Presence of Interfering Substances | Use a compatible buffer system. Avoid buffers containing sodium azide or primary amines (e.g., Tris, glycine) as they can react with DBCO or NHS esters, respectively. |
Data Presentation: Factors Influencing Reagent Stability
The stability of the methyltetrazine and DBCO moieties is critical for achieving high reaction yields. The following tables summarize their stability under various conditions.
Table 1: Stability of Methyltetrazine
| Condition | Observation | Impact on Reaction | Reference |
| pH | Generally stable, but can be susceptible to hydrolysis at harsh pH. | Perform reactions in buffers with a pH between 6.0 and 8.5. | |
| Temperature | Higher temperatures can accelerate degradation. | For long-term storage, keep at -20°C or -80°C. For reactions, balance kinetics with stability. | |
| Reducing Agents (e.g., DTT, TCEP) | Can be degraded by some reducing agents like TCEP. | If reducing conditions are necessary, choose the reducing agent carefully. | |
| Nucleophiles (e.g., thiols) | Can be susceptible to nucleophilic attack, especially by thiols. | Avoid high concentrations of free thiols in the reaction mixture. | |
| Substituents | Electron-donating groups (like methyl) increase stability. | Methyltetrazine is generally more stable than unsubstituted tetrazine. |
Table 2: Stability of DBCO
| Condition | Observation | Impact on Reaction | Reference |
| pH | Can undergo acid-mediated rearrangement under strong acidic conditions (e.g., TFA). | Avoid strongly acidic conditions during synthesis and purification. | |
| Reducing Agents (e.g., DTT, TCEP) | Shows instability with TCEP over a 24-hour period. More stable towards DTT. | If a reducing agent is required, DTT may be a better choice than TCEP. | |
| Thiols (e.g., Glutathione - GSH) | Reacts with thiols like GSH. | Minimize the concentration of free thiols in the reaction. | |
| Storage | Should be stored at low temperatures, protected from light and moisture. | Store at -20°C or -80°C for long-term stability. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a DBCO-Molecule to a Methyltetrazine-Molecule
This protocol provides a general starting point. Optimization will be required for specific applications.
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-protein)
-
Methyltetrazine-functionalized molecule (e.g., Methyltetrazine-drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another amine-free and azide-free buffer.
-
Quenching reagent (optional, e.g., an azide-containing small molecule if quenching excess DBCO)
-
Purification system (e.g., size exclusion chromatography, dialysis, HPLC)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL for a protein).
-
Dissolve the Methyltetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a known concentration. If using an organic solvent, ensure the final volume added to the reaction is minimal.
-
-
Perform the Conjugation:
-
Add the desired molar equivalent of the Methyltetrazine-functionalized molecule to the solution of the DBCO-functionalized molecule. A common starting point is a 1.5 to 3-fold molar excess of the smaller molecule.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature (20-25°C) for 4-12 hours or at 4°C overnight. Protect from light if either molecule is light-sensitive.
-
-
Monitor the Reaction (Optional):
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE (for proteins) to observe the formation of the conjugate.
-
-
Quench the Reaction (Optional):
-
If desired, any unreacted DBCO can be quenched by adding a small molecule containing an azide group.
-
-
Purify the Conjugate:
-
Remove excess, unreacted reagents and purify the final conjugate using an appropriate method such as size exclusion chromatography (for large biomolecules), dialysis, or HPLC.
-
-
Characterize and Store:
-
Characterize the purified conjugate to determine the degree of labeling and confirm identity (e.g., via mass spectrometry).
-
Store the final conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.
-
Logical Relationship Diagram: Optimizing Reaction Parameters
Caption: Key parameters to adjust for optimizing this compound reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting non-specific binding with Methyltetrazine-DBCO
Technical Support Center: Methyltetrazine-DBCO Ligations
Troubleshooting Non-Specific Binding and High Background
This guide provides researchers, scientists, and drug development professionals with a technical resource for troubleshooting common issues encountered during bioorthogonal ligation experiments using Methyltetrazine and Dibenzocyclooctyne (DBCO) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding and high background signals in this compound reactions?
A1: High background and non-specific binding in these experiments typically stem from several key factors:
-
Hydrophobic Interactions: Both DBCO and tetrazine moieties possess hydrophobic characteristics, which can lead to non-specific binding to proteins and cell membranes. [1][2][3]DBCO's hydrophobicity, in particular, has been linked to high levels of background fluorescence in imaging experiments. [3]
-
Reactivity with Thiols: DBCO reagents can react with free sulfhydryl groups (thiols) on cysteine residues in an azide-independent manner, leading to off-target labeling. [1]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on cells, tissues, or other surfaces can lead to the adsorption of reagents.
-
Inadequate Washing: Insufficient washing steps after reagent incubation can leave unbound probes in the system, contributing to high background.
-
Reagent Concentration and Stability: Using excessively high concentrations of the tetrazine or DBCO reagent can increase the likelihood of non-specific interactions. Additionally, the stability of the specific tetrazine derivative is crucial, as degradation can lead to a loss of reactivity and compromised performance.
Q2: I'm observing high background fluorescence in my live-cell imaging experiment. How can I reduce it?
A2: To reduce high background fluorescence, a multi-faceted approach is often necessary:
-
Optimize Washing Steps: Increase the number and duration of washing steps after incubating with the tetrazine or DBCO probe to more effectively remove unbound molecules.
-
Incorporate a Blocking Step: Before adding your probe, incubate your cells with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.
-
Titrate Reagent Concentrations: Systematically lower the concentration of your tetrazine or DBCO probe to find the optimal balance between specific signal and background noise.
-
Reduce Incubation Time: While sufficient for the reaction to proceed, shortening the incubation time can minimize the opportunity for non-specific binding to occur.
-
Consider Hydrophilic Linkers: Incorporating polyethylene glycol (PEG) linkers into your DBCO or tetrazine reagent can enhance hydrophilicity and reduce non-specific hydrophobic interactions.
Q3: My DBCO-labeled protein is binding to unintended targets. What could be the cause and how do I fix it?
A3: A significant cause of off-target binding with DBCO-labeled molecules is the "thiol-yne" reaction, where the DBCO group reacts with free thiols on cysteine residues. To mitigate this, you can block free thiols using an alkylating agent like iodoacetamide (IAA), provided this does not interfere with your protein of interest.
Q4: What are the best blocking agents and additives to minimize non-specific binding?
A4: The choice of blocking agent can significantly impact your results.
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent. Normal serum from the species in which the secondary antibody was raised can also be very effective.
-
Non-ionic Surfactants: Adding a small amount (0.005% to 0.1%) of a non-ionic surfactant like Tween-20 to your buffers can help disrupt non-specific hydrophobic interactions.
-
Buffer Composition: Increasing the salt concentration (e.g., up to 500 mM NaCl) in your buffer can reduce non-specific electrostatic interactions.
Troubleshooting Workflow & Diagrams
If you are experiencing issues with non-specific binding, follow this logical troubleshooting workflow.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between Methyltetrazine and a strained dienophile like DBCO is highly specific and rapid. However, side reactions and non-specific interactions can still occur.
Quantitative Data & Recommended Parameters
This table summarizes common starting concentrations and conditions for minimizing non-specific binding. Note that optimal conditions should be determined empirically for each specific experimental system.
| Parameter | Recommended Range | Purpose | Reference(s) |
| Blocking Agent (BSA) | 0.5 - 3% (w/v) | Saturates non-specific binding sites on surfaces and in solution. | |
| Non-ionic Surfactant (Tween-20) | 0.005 - 0.1% (v/v) | Disrupts non-specific hydrophobic interactions. | |
| Salt Concentration (NaCl) | 150 - 500 mM | Reduces non-specific electrostatic interactions. | |
| DBCO Reagent Molar Excess | 1.5 - 20 fold (over azide) | Ensures efficient specific labeling; titration is key to minimize background. | |
| Iodoacetamide (IAA) for Thiol Blocking | (Empirically Determined) | Covalently modifies free thiols to prevent reaction with DBCO. |
Experimental Protocols
Protocol 1: General Blocking and Staining for Fixed Cells
This protocol provides a general workflow for labeling a DBCO-modified target with a Methyltetrazine-fluorophore in fixed, permeabilized cells.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Prepare a blocking buffer (e.g., 3% BSA in PBS). Incubate cells in blocking buffer for 1 hour at room temperature.
-
Primary Labeling (DBCO-Target): If applicable, incubate with your DBCO-labeled primary antibody or molecule of interest at its optimal concentration in blocking buffer.
-
Washing: Wash cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
-
Tetrazine-Fluorophore Incubation: Dilute the Methyltetrazine-fluorophore conjugate in blocking buffer to the desired concentration (typically in the low micromolar range). Incubate for 1-2 hours at room temperature, protected from light.
-
Final Washes: Wash cells four times with PBST for 5 minutes each to remove unbound tetrazine probe.
-
Imaging: Mount the coverslip and image using the appropriate fluorescence microscope settings.
Protocol 2: Mitigating Non-Specific Binding via Thiol Blocking
This protocol is for situations where DBCO reactivity with endogenous thiols is a suspected cause of non-specific labeling.
-
Reduction (Optional): If disulfide bonds may be present and you wish to block all potential thiols, first treat your sample with a reducing agent like Dithiothreitol (DTT). Note: This step may disrupt protein structure and should be used with caution.
-
Removal of Reducing Agent: Thoroughly remove the DTT using a desalting column or dialysis to prevent it from quenching the blocking agent.
-
Thiol Alkylation: Incubate the sample with an alkylating agent such as iodoacetamide (IAA) to cap all free sulfhydryl groups.
-
Removal of Excess Alkylating Agent: Remove unreacted IAA via a desalting column or dialysis.
-
Proceed with DBCO Labeling: Continue with your standard DBCO labeling protocol. The pre-blocked thiols will now be unavailable for reaction with the DBCO moiety.
References
Technical Support Center: Optimizing Methyltetrazine-DBCO Reactions
Welcome to the technical support center for Methyltetrazine-DBCO chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound reaction?
The reaction between a methyltetrazine and a dibenzocyclooctyne (DBCO) is a bioorthogonal ligation reaction. Specifically, it is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. In this [4+2] cycloaddition, the electron-poor methyltetrazine (the diene) reacts rapidly and specifically with the strained alkyne in the DBCO molecule (the dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable covalent bond. This reaction is highly valued for its fast kinetics and high specificity in complex biological environments.[1][2]
Q2: What are the recommended solvents for this reaction?
The this compound ligation is compatible with a wide range of solvents. For biological applications, aqueous buffers such as phosphate-buffered saline (PBS) at a pH of 7.4 are commonly used.[3][4] If the reagents have limited aqueous solubility, they can first be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then added to the aqueous reaction mixture.[5] It is important to keep the final concentration of the organic solvent low (typically below 20%) to prevent the precipitation of biomolecules like proteins.
Q3: What is the optimal temperature for the this compound reaction?
The reaction proceeds efficiently over a range of temperatures, typically from 4°C to 37°C.
-
Room temperature (20-25°C): This is a common starting point and is often sufficient for efficient conjugation.
-
37°C: Increasing the temperature can lead to faster reaction rates, which can be beneficial if rapid conjugation is required.
-
4°C: For sensitive biomolecules that may degrade at higher temperatures, the reaction can be performed at 4°C, usually overnight, to ensure stability while still achieving a good yield.
Q4: How long should the reaction be incubated?
Typical reaction times range from a few hours to overnight. For many applications, an incubation of 4-12 hours at room temperature is sufficient. At 4°C, an overnight incubation (12-16 hours) is generally recommended. The optimal time can depend on the concentration of the reactants and the desired yield.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by observing the disappearance of the characteristic absorbance of the tetrazine moiety. Methyltetrazine has a visible absorbance peak at approximately 520-530 nm. As the reaction proceeds, this peak will decrease. This can be monitored using a spectrophotometer. For DBCO, its consumption can be tracked by the decrease in its absorbance at around 310 nm.
Troubleshooting Guide
Below are common issues encountered during this compound ligations and their potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Degraded Reagents | Ensure that both the methyltetrazine and DBCO reagents have been stored correctly, typically at -20°C or lower, desiccated, and protected from light. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Composition | Avoid buffers containing primary amines (e.g., Tris, glycine) as they can react with NHS esters if you are using them to functionalize your molecules. Crucially, avoid any buffers containing sodium azide, as it will compete with your azide-functionalized molecule for reaction with DBCO. | |
| Suboptimal Molar Ratio | The stoichiometry of the reactants is critical. A common starting point is to use a 1.5 to 3-fold molar excess of one of the components. If one of your molecules is particularly precious, use an excess of the other. For antibody conjugations, a 1.5 to 10-fold excess of the smaller molecule can be used. | |
| Low Reactant Concentration | The reaction rate is concentration-dependent. If possible, increase the concentration of your reactants. | |
| Precipitation of Reagents | Poor Solubility | If your reagents are not readily soluble in aqueous buffers, dissolve them first in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is kept low (e.g., <20%) to prevent protein precipitation. Using PEGylated versions of methyltetrazine or DBCO can enhance aqueous solubility. |
| Inconsistent Results | Variability in Reagent Quality | Use high-purity reagents. Aliquot reagents into single-use vials to avoid degradation from multiple freeze-thaw cycles and exposure to moisture. |
| Inaccurate Concentration Determination | Accurately determine the concentration of your stock solutions and biomolecules before each experiment to ensure consistent molar ratios. |
Data Presentation
Recommended Reaction Conditions
The following table provides a summary of recommended starting conditions for the this compound ligation. Optimization may be required for specific applications.
| Parameter | Recommended Range | Notes |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
| Molar Ratio (Methyltetrazine:DBCO) | 1:1.5 to 1:3 (or inverted) | The more abundant or less critical component should be in excess. |
| pH | 6.0 to 9.0 | The reaction is generally tolerant to a range of pH values, with neutral to slightly basic conditions being common. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | For biomolecule conjugations, aqueous buffers are preferred. Organic co-solvents can be used to aid solubility. |
Kinetic Data for Methyltetrazine-TCO Reactions
| Methyltetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) in M⁻¹s⁻¹ | Reaction Conditions |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous media |
| 3-methyl-6-phenyl-tetrazine | TCO | 3.14 | ACN, 20°C |
Experimental Protocols
General Protocol for this compound Ligation
This protocol provides a general guideline. The concentrations and incubation times may need to be optimized for your specific molecules.
1. Reagent Preparation:
- Prepare a stock solution of your methyltetrazine-functionalized molecule in an appropriate buffer (e.g., PBS, pH 7.4).
- Prepare a stock solution of your DBCO-functionalized molecule. If it has poor aqueous solubility, dissolve it in a minimal amount of anhydrous DMSO or DMF.
2. Reaction Setup:
- In a microcentrifuge tube, combine the methyltetrazine-functionalized molecule and the DBCO-functionalized molecule at the desired molar ratio (e.g., 1:1.5).
- If an organic co-solvent was used, ensure the final concentration in the reaction mixture is below 20%.
- The final concentration of the limiting reactant should ideally be in the micromolar to millimolar range to ensure a reasonable reaction rate.
3. Incubation:
- Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for 4-12 hours, or at 4°C overnight. Gentle mixing during incubation can be beneficial.
4. Purification (Optional):
- If necessary, the conjugated product can be purified from unreacted starting materials using standard techniques such as size-exclusion chromatography (SEC), dialysis, or HPLC.
Visualizations
Experimental Workflow for a Typical Bioconjugation
Caption: A generalized workflow for performing a this compound bioconjugation experiment.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision-making diagram for troubleshooting low yield in this compound reactions.
References
Technical Support Center: Methyltetrazine-DBCO Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methyltetrazine-DBCO to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Protection: Store in a dry, dark environment.
This compound is typically shipped at ambient temperature, which is acceptable for short periods.
Q2: What is the expected shelf life of this compound?
When stored properly at -20°C in a dry, dark environment, this compound has a shelf life of over three years. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).
Q4: Can I store this compound in a solution?
Yes, stock solutions can be prepared in a suitable solvent like DMSO. For storage of stock solutions, the following is recommended:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Reduced Reactivity of this compound in Click Chemistry Reactions
If you observe lower than expected yields or a significant decrease in the reaction rate, it may be due to the degradation of the this compound reagent.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Improper Storage: Exposure to light, moisture, or elevated temperatures can lead to degradation. | Ensure the reagent is stored at -20°C in a desiccated, dark container. For stock solutions, follow the recommended storage temperatures and durations. |
| Repeated Freeze-Thaw Cycles: This can introduce moisture and accelerate degradation of stock solutions. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. |
| Presence of Contaminants: Contaminants in reaction buffers or from other reagents can degrade this compound. | Use high-purity solvents and reagents. Avoid buffers containing azides or thiols when working with the DBCO moiety. |
| Degradation of Reactive Moieties: The tetrazine and DBCO groups can be susceptible to specific chemical conditions. | Be mindful of other reagents in your reaction mixture. For instance, the DBCO group can react with reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), and also with thiols like glutathione (GSH). Some tetrazine derivatives can undergo hydrolysis. |
Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis
The presence of additional peaks in your analytical chromatogram that were not present in the initial analysis of the reagent is a strong indicator of degradation.
Potential Degradation Pathways:
While a definitive degradation pathway for the entire this compound molecule is not fully elucidated in the literature, degradation can occur at the reactive tetrazine and DBCO moieties.
-
DBCO Moiety: The strained alkyne of the DBCO group can be susceptible to reaction with certain nucleophiles and reducing agents.
-
Tetrazine Moiety: The tetrazine ring can be prone to hydrolysis, particularly in aqueous solutions and depending on the pH and substituents on the ring.
Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Storage Type | Temperature | Duration | Environment |
| Solid (Long-term) | -20°C | Months to Years | Dry, Dark |
| Solid (Short-term) | 0-4°C | Days to Weeks | Dry, Dark |
| Stock Solution | -80°C | Up to 6 months | |
| Stock Solution | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of your this compound reagent.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 10-50 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA or FA in water.
-
Mobile Phase B: 0.1% TFA or FA in ACN.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (typically around 310 nm and 520 nm for the tetrazine).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the sample and analyze the chromatogram.
-
A pure sample should show a single major peak corresponding to this compound.
-
The appearance of additional peaks indicates the presence of impurities or degradation products. The peak area percentage can be used to estimate the purity.
-
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Factors contributing to the degradation of this compound.
References
Technical Support Center: Purification Strategies for Methyltetrazine-DBCO Conjugates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyltetrazine-DBCO conjugates. It focuses on common purification challenges to help ensure the successful isolation of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates, especially when working with antibodies?
A1: The most prevalent purification methods for antibody-Methyltetrazine-DBCO conjugates are Size-Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and dialysis.[1] SEC is effective for removing unreacted small molecules like excess DBCO linkers.[2][3] TFF, often using ultrafiltration/diafiltration (UF/DF), is highly scalable and efficient for buffer exchange and removing process-related impurities such as organic solvents (e.g., DMSO) and residual linkers.[4] Dialysis can also be used for buffer exchange and removal of small molecule impurities, though it is generally a slower process. Spin desalting columns are a rapid option for small-scale purification to remove unreacted DBCO-NHS esters.
Q2: Why is it critical to remove unreacted DBCO and Methyltetrazine reagents?
A2: It is crucial to remove unreacted reagents to prevent interference with downstream applications. For instance, residual DBCO can react with any azide-containing molecules in subsequent steps, leading to undesired products. Similarly, unreacted Methyltetrazine can react with TCO-modified molecules. This ensures the specificity of any subsequent bioorthogonal reactions and accurate characterization of the conjugate, such as determining the drug-to-antibody ratio (DAR).
Q3: What buffer conditions are recommended during the purification of this compound conjugates?
A3: For antibody conjugates, physiological buffers such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4 are standard. It is critical to avoid buffers containing primary amines (e.g., Tris, glycine) if an NHS ester was used for conjugation, as they can quench the reaction. Also, sodium azide should be avoided in buffers as it can react with the DBCO group.
Q4: How can I confirm the successful purification and conjugation?
A4: Successful conjugation and purity can be assessed using several analytical techniques. SDS-PAGE will show a shift in the molecular weight of the conjugate compared to the unconjugated biomolecule. UV-Vis spectroscopy can be used to determine the degree of labeling (DOL) by measuring the absorbance of the DBCO group (around 310 nm) and the protein (at 280 nm). For more detailed characterization, techniques like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Mass Spectrometry can be employed.
Troubleshooting Guide
Issue 1: Low Yield of the Final Conjugate After Purification
Q: I'm experiencing a significant loss of my conjugate during the purification step. What could be the cause and how can I fix it?
A: Low recovery can stem from several factors related to protein stability and the purification method itself.
-
Protein Aggregation and Precipitation: The increased hydrophobicity from the attached this compound linker can sometimes lead to aggregation.
-
Solution: Consider including a hydrophilic spacer, such as PEG, in your linker design to improve the solubility of the conjugate. During purification, work at 4°C to improve stability and consider adding non-ionic surfactants like Polysorbate 20 (at a low concentration, e.g., 0.01%) to your buffers if compatible with your downstream application.
-
-
Non-specific Binding to Purification Media: The conjugate might be adsorbing to the chromatography resin or filtration membrane.
-
Solution: For SEC, ensure you are using a resin with a well-passivated surface. For TFF, pre-condition the membrane by flushing it with the purification buffer before introducing your sample.
-
-
Inappropriate Purification Method: The chosen method may not be suitable for your specific conjugate.
-
Solution: For large biomolecules like antibodies, TFF is often more efficient for removing small molecules than dialysis. If using spin columns for desalting, be aware that some protein loss can occur. A study showed that desalting and ultrafiltration with spin columns retained about 90% and 82% of the antibody, respectively.
-
Issue 2: Presence of Unreacted DBCO or Methyltetrazine in the Final Product
Q: My final product still contains a significant amount of unreacted starting material. How can I improve its removal?
A: Incomplete removal of small molecule reagents is a common issue that can often be resolved by optimizing the purification workflow.
-
Insufficient Diafiltration Volumes (TFF): Not enough buffer exchange cycles were performed.
-
Solution: Increase the number of diavolumes during the TFF process. Typically, 5-10 diavolumes are sufficient to reduce small molecule impurities to acceptable levels. The clearance of solvents and other small molecules is generally efficient and predictable.
-
-
Poor Resolution in SEC: The size difference between your conjugate and the unreacted reagents may not be large enough for complete separation with the chosen column.
-
Solution: Ensure you are using an SEC column with the appropriate fractionation range for your biomolecule. Optimize the flow rate to improve resolution; a slower flow rate can sometimes enhance separation.
-
-
Quenching Step: Unreacted NHS esters can be quenched to prevent side reactions.
-
Solution: Before purification, consider adding a quenching reagent like Tris or glycine (to a final concentration of 50-100 mM) to react with any remaining DBCO-NHS ester. Incubate for about 15-30 minutes before proceeding with purification.
-
Issue 3: Conjugate Aggregation Observed Post-Purification
Q: My conjugate looks fine immediately after purification, but it starts to aggregate upon storage. What can I do?
A: Post-purification aggregation is often related to the formulation and storage conditions.
-
Suboptimal Buffer Formulation: The storage buffer may not be suitable for the final conjugate.
-
Solution: Screen different buffer formulations. This could involve adjusting the pH or including excipients like sucrose or trehalose that are known to stabilize proteins.
-
-
Storage Temperature and Concentration: Improper storage can promote aggregation.
-
Solution: Store the purified conjugate at the recommended temperature, typically 4°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles. If possible, store the conjugate at a concentration that is known to be stable for the unmodified biomolecule.
-
Quantitative Data Summary
The efficiency of purification can be highly dependent on the method chosen. Below is a summary of typical recovery rates for antibody purification methods.
| Purification Method | Typical Protein Recovery | Key Advantages | Common Application |
| Tangential Flow Filtration (TFF) | >95% | Highly scalable, efficient for buffer exchange and impurity removal. | Large-scale production of ADCs and other bioconjugates. |
| Size-Exclusion Chromatography (SEC) | 85-95% | Good for separating molecules based on size, effective for removing unreacted linkers. | Polishing step to ensure high purity. |
| Spin Desalting Columns | ~90% | Rapid for small sample volumes. | Quick cleanup of reaction mixtures at the lab scale. |
| Ultrafiltration (Spin Columns) | ~82% | Concentrating samples and buffer exchange. | Small to medium scale sample preparation. |
| Dialysis | Variable, can be >90% | Simple setup for buffer exchange. | Removal of small molecule impurities, though slower than TFF. |
Experimental Protocols
Protocol 1: Purification of a DBCO-Labeled Antibody using a Spin Desalting Column
This protocol is suitable for the rapid removal of excess, unreacted DBCO-NHS ester from an antibody conjugation reaction at a small scale.
-
Column Preparation:
-
Remove the bottom closure of the spin desalting column and place it in a collection tube.
-
Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer.
-
Place the column in a new collection tube and add 400 µL of PBS (pH 7.4) to equilibrate the resin.
-
Centrifuge at 1,000 x g for 2 minutes and discard the flow-through. Repeat this equilibration step at least twice.
-
-
Sample Loading:
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply the antibody conjugation reaction mixture (typically up to 120 µL) to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column at 1,000 x g for 2 minutes to collect the purified DBCO-labeled antibody in the collection tube.
-
-
Post-Purification:
-
The purified protein is now ready for the subsequent reaction with a methyltetrazine-modified molecule. Store the purified conjugate at 4°C.
-
Protocol 2: Purification of a this compound Conjugated ADC via TFF
This protocol outlines a general procedure for purifying an antibody-drug conjugate (ADC) using Tangential Flow Filtration (TFF) to remove unreacted payload and organic solvents.
-
System and Membrane Preparation:
-
Install a TFF capsule or cassette with an appropriate molecular weight cutoff (e.g., 30 kDa for a ~150 kDa ADC) into the TFF system.
-
Condition the system and membrane by flushing with the purification buffer (e.g., 20 L/m² of PBS).
-
-
Concentration:
-
Load the crude conjugation reaction mixture into the TFF system.
-
Concentrate the ADC solution to a desired volume by applying transmembrane pressure and allowing the permeate to be removed.
-
-
Diafiltration (Buffer Exchange):
-
Add fresh purification buffer to the retentate at the same rate as the permeate is being removed to maintain a constant volume.
-
Perform 5-10 diavolumes of buffer exchange to effectively remove residual solvents (e.g., DMSO) and unreacted small molecules.
-
-
Final Concentration and Recovery:
-
After diafiltration, concentrate the purified ADC to the final target concentration.
-
Recover the purified ADC from the system.
-
-
Characterization:
-
Analyze the final product for purity, aggregation, and drug-to-antibody ratio (DAR).
-
Visualizations
Caption: General workflow for the purification and analysis of this compound conjugates.
Caption: Troubleshooting logic for addressing low purification yields of conjugates.
References
Technical Support Center: Addressing Solubility Issues with Methyltetrazine-DBCO Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Methyltetrazine-DBCO conjugates. The information is presented in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visual workflows to facilitate effective problem-solving in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of this compound conjugates?
A1: The primary driver of solubility issues is the inherent hydrophobicity of the core Methyltetrazine and Dibenzocyclooctyne (DBCO) chemical structures. When these moieties are conjugated to biomolecules, especially those with a high degree of labeling or intrinsic hydrophobic characteristics, the resulting conjugate can exhibit poor aqueous solubility, often leading to aggregation and precipitation.[1][] In the context of antibody-drug conjugates (ADCs), a high drug-to-antibody ratio (DAR) can significantly amplify this effect.[1]
Q2: How does incorporating a Polyethylene Glycol (PEG) linker impact the solubility of this compound conjugates?
A2: The inclusion of a hydrophilic polyethylene glycol (PEG) spacer between the Methyltetrazine and DBCO functional groups is a highly effective strategy for improving the aqueous solubility of the resulting conjugate.[1][3] The PEG linker enhances the overall hydrophilic character of the molecule, which helps to mitigate the hydrophobicity of the reactive moieties and improves the solubility of the final bioconjugate in aqueous buffers.
Q3: In which solvents are this compound conjugates generally soluble?
A3: this compound conjugates typically exhibit good solubility in water-miscible organic solvents, most notably dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Their solubility in aqueous buffers, such as phosphate-buffered saline (PBS), can be limited, particularly for conjugates that do not incorporate a hydrophilic linker.
Q4: What are the best practices for storing this compound conjugates to maintain their stability and solubility?
A4: For optimal long-term stability, this compound conjugates should be stored at -20°C or lower, shielded from light and moisture. If the conjugate is solubilized in an organic solvent like DMSO, it is advisable to create single-use aliquots to prevent degradation associated with repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the handling and use of this compound conjugates.
Issue 1: A precipitate is observed when introducing the this compound conjugate stock solution into an aqueous reaction buffer.
-
Cause A: Limited Aqueous Solubility. The conjugate's hydrophobic nature can cause it to precipitate when introduced into an aqueous environment.
-
Solution:
-
Utilize a Co-solvent: If your experimental design permits, the addition of a small volume of an organic co-solvent (e.g., DMSO, DMF) to the aqueous buffer can enhance the conjugate's solubility.
-
Employ a Hydrophilic Conjugate: Whenever possible, opt for a this compound conjugate that contains a PEG linker to improve its solubility in aqueous media.
-
Controlled Addition: Introduce the conjugate stock solution to the reaction buffer in a slow, dropwise manner while ensuring continuous, gentle mixing. This technique helps to disperse the compound and prevent localized concentrations that can lead to precipitation.
-
-
-
Cause B: High Localized Concentration. Rapid addition of the stock solution can create transient areas of high concentration that surpass the solubility limit of the conjugate.
-
Solution: Add the stock solution gradually with constant stirring or vortexing to ensure immediate and thorough dilution within the bulk solution.
-
Issue 2: The purified conjugate shows signs of aggregation over time during storage.
-
Cause A: Intrinsic Instability of the Conjugate. The physicochemical properties of the conjugate, such as increased hydrophobicity or a shift in its isoelectric point, can predispose it to aggregation.
-
Solution:
-
Buffer Optimization: Conduct a screening of various buffer conditions, including pH and ionic strength, to identify a formulation that maximizes long-term stability. The inclusion of excipients such as arginine or proline has been shown to inhibit aggregation in some cases.
-
Incorporate Stabilizing Additives: Evaluate the effect of adding cryoprotectants or stabilizing agents like glycerol or sucrose to the storage buffer. It is crucial to first confirm their compatibility and lack of interference with the conjugate's intended function.
-
Proper Aliquoting and Freezing: For long-term storage, dispense the purified conjugate into single-use aliquots, snap-freeze them in liquid nitrogen, and store at -80°C. This practice minimizes the detrimental effects of repeated freeze-thaw cycles.
-
-
-
Cause B: Elevated Drug-to-Antibody Ratio (DAR). In the case of ADCs, a high DAR can substantially increase the overall hydrophobicity of the conjugate, making it more prone to aggregation.
-
Solution:
-
Refine Conjugation Conditions: Modify the conjugation reaction parameters to achieve a lower and more consistent DAR.
-
Advanced Purification: Utilize purification techniques like hydrophobic interaction chromatography (HIC) to effectively separate ADC species with varying DARs, allowing for the isolation of the more soluble, lower DAR fractions.
-
-
Data Presentation
Table 1: Qualitative Solubility of this compound Conjugates in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Acetonitrile | Soluble | |
| Aqueous Buffers (e.g., PBS) | Limited (Solubility increases with PEGylation) |
Table 2: Key Factors Influencing the Solubility of this compound Conjugates and Mitigation Strategies
| Factor | Influence on Solubility | Mitigation Strategies |
| Hydrophobicity of the Conjugate | Increased hydrophobicity leads to reduced aqueous solubility. | Incorporate hydrophilic PEG linkers; use organic co-solvents. |
| Drug-to-Antibody Ratio (DAR) | A higher DAR often results in decreased solubility and a greater tendency for aggregation. | Optimize the conjugation reaction to control the DAR; purify the conjugate to isolate species with a lower DAR. |
| Buffer pH | The pH of the buffer can alter the net charge and, consequently, the solubility of the conjugate. Precipitation is more likely to occur at a pH close to the conjugate's isoelectric point. | Screen a range of pH values to identify the optimal buffer that ensures both solubility and stability. |
| Ionic Strength | High salt concentrations can have a "salting-in" (solubility-enhancing) or "salting-out" (solubility-decreasing) effect on the conjugate. | Optimize the salt concentration of the buffer to maximize solubility. |
| Presence of Additives | The inclusion of certain excipients, such as arginine, proline, glycerol, or sucrose, can enhance solubility and prevent aggregation. | Systematically test the impact of various stabilizing additives on the solubility and stability of the conjugate. |
Experimental Protocols
Protocol 1: Standard Procedure for Solubilizing a this compound Conjugate
-
Reagent Preparation:
-
Before opening, allow the vial containing the lyophilized this compound conjugate to reach room temperature to prevent moisture condensation.
-
Prepare a concentrated stock solution by dissolving the conjugate in a minimal volume of a suitable organic solvent (e.g., anhydrous DMSO). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Dilution into Aqueous Buffer:
-
With continuous and gentle stirring or vortexing of the target aqueous buffer (e.g., PBS, pH 7.4), add the conjugate stock solution in a dropwise manner.
-
It is critical to keep the final concentration of the organic solvent in the aqueous buffer as low as possible (generally below 5-10%) to prevent denaturation of the biomolecule.
-
Should any precipitation occur during this step, consult the Troubleshooting Guide for appropriate corrective measures.
-
Protocol 2: Methods for Assessing Conjugate Solubility and Aggregation
-
Visual Assessment: Upon preparation of the conjugate solution, carefully inspect it for any visible signs of precipitation, cloudiness, or turbidity.
-
UV-Vis Spectroscopy:
-
Monitor the absorbance of the solution at a wavelength where the conjugate absorbs light without significant scattering (e.g., 280 nm for protein-based conjugates). A gradual decrease in absorbance over time may indicate precipitation.
-
An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can be indicative of the formation of large, light-scattering aggregates.
-
-
Dynamic Light Scattering (DLS):
-
DLS is a highly sensitive method for detecting the presence of aggregates and characterizing their size distribution. An increase in the average particle size or the emergence of multiple peaks in the size distribution profile are strong indicators of aggregation.
-
-
Size Exclusion Chromatography (SEC):
-
SEC is a chromatographic technique that separates molecules based on their hydrodynamic radius. The appearance of high molecular weight species, which elute earlier than the monomeric conjugate, provides definitive evidence of aggregation.
-
Visualizations
Caption: Experimental workflow for solubilizing and analyzing this compound conjugates.
Caption: Troubleshooting logic for addressing solubility issues with this compound conjugates.
References
Technical Support Center: Minimizing Side Reactions of Methyltetrazine-DBCO with Thiols
Welcome to the technical support center for minimizing side reactions of Methyltetrazine-DBCO with thiols. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their bioconjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve specific and efficient labeling of your target molecules.
Understanding the Reactions
This compound is a powerful bifunctional reagent used in bioorthogonal chemistry. It combines two highly selective "click" chemistry handles: a methyltetrazine for inverse-electron-demand Diels-Alder (IEDDA) reactions with dienophiles like trans-cyclooctene (TCO), and a dibenzocyclooctyne (DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC) with azides. While these reactions are highly specific, side reactions with thiol-containing molecules present in biological samples can occur, potentially leading to non-specific labeling and reduced yields of the desired conjugate.
This guide will focus on understanding and mitigating these side reactions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound with thiols?
A1: There are two main types of side reactions to consider, one involving the methyltetrazine moiety and the other involving the DBCO moiety:
-
Methyltetrazine Side Reactions:
-
Reduction of the Tetrazine Ring: Thiol-containing reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) can reduce the tetrazine ring to a dihydrotetrazine.[1] This reduced form is inactive and will not participate in the desired IEDDA reaction. In some instances, this reduction may be reversible upon exposure to air.[1]
-
Tetrazine-Thiol Exchange (TeTEx): The tetrazine core can undergo a nucleophilic aromatic substitution (SNAr) reaction with thiols.[1] This "tetrazine-thiol exchange" can lead to the formation of a new thiol-tetrazine adduct, effectively capping the methyltetrazine and preventing its reaction with a dienophile.[1]
-
-
DBCO Side Reaction:
-
Thiol-Yne Addition: The strained alkyne of the DBCO core can undergo a "thiol-yne" addition reaction with free sulfhydryl groups, such as those on cysteine residues in proteins. This side reaction can lead to non-specific labeling.
-
Q2: How do the rates of the desired reactions compare to the side reactions?
A2: The desired bioorthogonal reactions are significantly faster than the thiol-related side reactions.
-
The IEDDA reaction between methyltetrazine and TCO is exceptionally fast, with second-order rate constants in the range of ~1000 M⁻¹s⁻¹ in aqueous media.[2]
-
The TeTEx side reaction with thiols is considerably slower, with reported second-order rate constants for similar tetrazines and cysteine spanning from approximately 1 to 100 M⁻¹s⁻¹.
-
The SPAAC reaction of DBCO with azides is also very efficient. The thiol-yne side reaction with DBCO is generally much slower than the desired SPAAC reaction.
Q3: What factors influence the extent of these side reactions?
A3: Several factors can influence the rate and extent of thiol-related side reactions:
-
Thiol Concentration: Higher concentrations of free thiols will increase the likelihood of side reactions.
-
pH: The reactivity of thiols is pH-dependent, with higher pH values generally leading to higher rates of side reactions as the more nucleophilic thiolate anion becomes more prevalent. However, very high pH (e.g., 8.5 and above) can also lead to the decomposition of the tetrazine ring itself.
-
Reaction Time: Longer incubation times can lead to a greater accumulation of side products.
-
Temperature: Increased temperature can accelerate the rate of both desired and side reactions.
Q4: Can I predict the byproducts of these side reactions?
A4: Yes, the byproducts can be predicted and often identified using mass spectrometry.
-
Tetrazine Reduction: Reduction by a thiol (R-SH) will result in the addition of two hydrogen atoms to the tetrazine ring, forming a dihydrotetrazine. This corresponds to a mass increase of 2 Da in the this compound molecule.
-
Tetrazine-Thiol Exchange: The methyl group on the tetrazine is substituted by the thiol-containing molecule. For example, reaction with glutathione (GSH) would result in the formation of a GSH-tetrazine-DBCO adduct.
-
DBCO Thiol-Yne Addition: The thiol will add across the alkyne bond of the DBCO moiety, resulting in a mass increase corresponding to the mass of the thiol-containing molecule.
Troubleshooting Guide
Problem 1: Low or no signal in my labeling experiment.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound by thiols: The reagent may have been inactivated by reducing agents (DTT, TCEP) or other thiols in your buffer. | 1. Analyze Your Buffer: Check for the presence of DTT, TCEP, β-mercaptoethanol, or high concentrations of cysteine or glutathione. 2. Remove Thiols: If possible, remove thiol-containing compounds before adding the reagent using dialysis, desalting columns, or buffer exchange. 3. Use a Thiol Scavenger: Pre-treat your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) to cap free thiols (see Experimental Protocol 2). 4. Optimize Reaction Time: Minimize the incubation time of this compound in the thiol-containing buffer. |
| Incorrect buffer pH: The pH of your reaction buffer may be promoting side reactions or degrading the reagent. | 1. Check and Adjust pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Avoid highly basic conditions. |
Problem 2: Non-specific labeling or high background.
| Possible Cause | Troubleshooting Steps |
| Thiol-yne addition to DBCO: Free thiols in your sample are reacting directly with the DBCO moiety. | 1. Thiol Scavenging: Pre-treat your sample with a thiol-blocking agent like NEM (see Experimental Protocol 2). 2. Reduce Reagent Concentration: Use the lowest effective concentration of this compound to minimize off-target reactions. |
| Tetrazine-Thiol Exchange: The methyltetrazine is reacting with non-target thiols. | 1. Control Experiments: Run a control experiment without your azide- or TCO-modified target to assess the level of non-specific binding. 2. Optimize pH: Perform the reaction at a lower pH (e.g., 6.5) to decrease the concentration of the more reactive thiolate anion. |
Quantitative Data
The following tables summarize the second-order rate constants for the desired IEDDA reaction and the undesired TeTEx side reaction. Note that direct comparison can be challenging as the data is compiled from different studies with varying experimental conditions.
Table 1: Second-Order Rate Constants (k₂) of Methyltetrazine with Various Dienophiles (Desired IEDDA Reaction)
| Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| trans-cyclooctene (TCO) | ~1000 | Aqueous media |
| Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol |
| Norbornene | 8.5 x 10⁻³ | Methanol |
| 1-Methyl-3-amidomethyl cyclopropene | 0.137 ± 0.004 | Water/DMSO |
Data compiled from multiple sources.
Table 2: Second-Order Rate Constants (k₂) of Various Tetrazines with Cysteine (Undesired TeTEx Side Reaction)
| Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Thiomethyltetrazine A | 1-100 | Live cells |
| Thiomethyltetrazine B | 1.10 ± 0.05 | Not specified |
| Non-symmetric tetrazine 1Tz | 2.6 | PBS (pH not specified) |
| Non-symmetric tetrazine 2Tz | 12.8 | PBS (pH not specified) |
| Non-symmetric tetrazine 3Tz | 20.1 | PBS (pH not specified) |
| Non-symmetric tetrazine 4Tz | 24.8 | PBS (pH not specified) |
| voTz reagent 1 | 13 ± 0.8 | PB (pH 8.0), 30% MeCN |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Monitoring Methyltetrazine Stability in the Presence of Thiols using UV-Vis Spectroscopy
This protocol allows for the quantitative assessment of methyltetrazine stability in a thiol-containing buffer by monitoring the decrease in its characteristic absorbance.
Materials:
-
This compound
-
Thiol of interest (e.g., DTT, TCEP, Glutathione)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of this compound in the reaction buffer at a concentration that gives a measurable absorbance in the range of 510-540 nm (typically in the µM range).
-
Prepare a solution of the thiol of interest in the reaction buffer at the desired concentration.
-
Initiate the reaction by mixing the this compound working solution with the thiol solution in a cuvette.
-
Immediately measure the absorbance at the λmax of the methyltetrazine (around 520 nm). This will be your time zero (T₀) reading.
-
Continue to monitor the absorbance at regular intervals (e.g., every 5, 10, 30, or 60 minutes) for the desired duration of the experiment.
-
Calculate the percentage of remaining this compound at each time point using the formula: (Absorbance at Tₓ / Absorbance at T₀) * 100.
Protocol 2: Blocking Free Thiols with N-Ethylmaleimide (NEM)
This protocol describes how to block free sulfhydryl groups on a protein before performing the conjugation with this compound.
Materials:
-
Protein sample
-
N-Ethylmaleimide (NEM)
-
Reaction Buffer: Amine-free buffer at pH 6.5-7.5 (e.g., phosphate buffer)
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve the protein to be blocked in the reaction buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 100-200 mM solution of NEM in ultrapure water.
-
Add a minimum of a 10-fold molar excess of NEM to the sulfhydryl groups to be blocked.
-
Incubate the reaction for 2 hours at room temperature.
-
Remove excess NEM by using a desalting column or by dialysis against the desired reaction buffer for the subsequent conjugation step.
-
The thiol-blocked protein is now ready for conjugation with this compound.
Visualizations
Caption: Desired vs. Undesired Reaction Pathways of this compound.
Caption: Troubleshooting Workflow for Thiol-Related Side Reactions.
References
Technical Support Center: Quenching Unreacted Methyltetrazine-DBCO Reagent
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the quenching of unreacted Methyltetrazine-DBCO reagent in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
Quenching unreacted this compound is a critical step to prevent interference in downstream applications. The unreacted reagent, possessing both a reactive tetrazine and a DBCO moiety, can lead to non-specific labeling or conjugation with other molecules in subsequent experimental steps, resulting in ambiguous or erroneous data.
Q2: What is the recommended method for quenching the tetrazine moiety of this compound?
The most effective and specific method for quenching the methyltetrazine group is to react it with a small molecule containing a trans-cyclooctene (TCO) group. The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is exceptionally fast and bioorthogonal, ensuring a rapid and clean quenching process.
Q3: How can I quench the DBCO moiety of the reagent?
While the primary concern is often the highly reactive tetrazine, the DBCO group can also be quenched if necessary. This can be achieved by adding a small molecule containing an azide group. However, in most workflows targeting the tetrazine reactivity, quenching the DBCO group is often not required and subsequent purification steps are sufficient to remove the quenched bifunctional linker.
Q4: What are the advantages of using a TCO-based quencher?
TCO-based quenchers offer several advantages:
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High Reactivity: The reaction with tetrazine is extremely fast, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹, ensuring rapid quenching.[1]
-
Specificity: The TCO group reacts specifically with the tetrazine, minimizing off-target reactions with other functional groups in the sample.
-
Biocompatibility: The reaction can be performed under physiological conditions without the need for catalysts.[2]
Q5: How can I monitor the quenching reaction?
The progress of the tetrazine-TCO reaction can be monitored spectrophotometrically by observing the disappearance of the characteristic absorbance of the tetrazine moiety, which typically falls between 510 and 540 nm.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Quenching | Insufficient amount of TCO quenching reagent. | Increase the molar excess of the TCO quencher. A 5-fold molar excess is a good starting point.[3] |
| Low reactivity of the specific TCO derivative used. | Ensure a highly reactive TCO derivative is used. (E)-cyclooct-4-enol or a simple TCO-acid are good candidates. | |
| Short incubation time. | Increase the incubation time for the quenching reaction. While the reaction is fast, ensuring sufficient time (e.g., 30-60 minutes) can maximize quenching efficiency. | |
| Precipitation during Quenching | Poor solubility of the quenching reagent or the quenched product. | If using a TCO quencher with low aqueous solubility, consider using a derivative with improved solubility (e.g., PEGylated TCO) or adding a small percentage of a compatible organic co-solvent like DMSO. |
| Interference in Downstream Assays | Presence of excess quenching reagent or the quenched product. | After the quenching step, it is crucial to remove the excess quencher and the quenched this compound adduct. This can be achieved through standard purification methods such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns, depending on the nature of the labeled biomolecule. |
Experimental Protocol: Quenching with (E)-cyclooct-4-enol
This protocol describes a general procedure for quenching unreacted this compound using (E)-cyclooct-4-enol, a small and readily available TCO-containing molecule.
Materials:
-
Reaction mixture containing unreacted this compound.
-
(E)-cyclooct-4-enol (TCO-alcohol) stock solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., desalting column, SEC).
Procedure:
-
Calculate the amount of quencher: Determine the molar concentration of the unreacted this compound in your reaction. Add a 5 to 10-fold molar excess of the (E)-cyclooct-4-enol stock solution to the reaction mixture.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Monitoring (Optional): To confirm the completion of the quenching reaction, measure the absorbance of the solution at the characteristic wavelength of the methyltetrazine (around 520 nm). A significant decrease in absorbance indicates successful quenching.
-
Purification: Remove the excess (E)-cyclooct-4-enol and the quenched this compound adduct from your labeled biomolecule using an appropriate purification method based on size, such as a desalting column or size-exclusion chromatography.
Quantitative Data Summary
While specific quantitative data for quenching efficiency can be system-dependent, the reaction between tetrazine and TCO is widely reported to be highly efficient, often proceeding to completion. The key to successful quenching is ensuring a sufficient molar excess of the TCO reagent and allowing for an adequate reaction time.
| Parameter | Recommendation | Rationale |
| Quenching Reagent | Small-molecule TCO derivative (e.g., (E)-cyclooct-4-enol, TCO-acid) | High reactivity with tetrazine and ease of removal post-reaction. |
| Molar Excess of Quencher | 5-10 fold | Drives the reaction to completion and ensures all unreacted tetrazine is consumed. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically fast enough at room temperature. Lower temperatures (4 °C) can be used for sensitive biomolecules, but may require longer incubation times. |
| Reaction Time | 30-60 minutes | Generally sufficient for the reaction to go to completion, given the high reaction kinetics. |
Visualizations
Caption: Experimental workflow for quenching unreacted this compound.
Caption: Chemical reaction for quenching methyltetrazine with a TCO reagent.
References
Validation & Comparative
A Comprehensive Guide to Confirming Successful Methyltetrazine-DBCO Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient coupling of molecules is paramount. The inverse electron demand Diels-Alder (iEDDA) reaction between methyltetrazine and dibenzocyclooctyne (DBCO) has emerged as a powerful tool for this purpose due to its rapid kinetics and high specificity in complex biological environments.[1][2] Confirmation of a successful conjugation is a critical step to ensure the integrity and function of the resulting biomolecule. This guide provides a comparative overview of analytical techniques to validate Methyltetrazine-DBCO conjugation, with supporting experimental data and protocols, and compares this chemistry to other common bioconjugation methods.
Analytical Techniques for Confirmation
Several analytical methods can be employed to confirm the successful covalent bond formation between methyltetrazine and DBCO. The choice of technique often depends on the nature of the conjugated molecules, the required level of detail, and the available instrumentation. The primary methods include UV-Visible Spectroscopy, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).
UV-Visible Spectroscopy
UV-Vis spectroscopy offers a straightforward and non-destructive method to monitor the progress of the this compound ligation. The reaction can be followed by observing the disappearance of the characteristic absorbance of the tetrazine or DBCO moiety.[3][4] Tetrazines typically have a visible absorbance band between 510 and 550 nm, which disappears as the reaction proceeds.[4] Similarly, DBCO has a characteristic absorbance around 310 nm that diminishes upon conjugation.
Mass Spectrometry
Mass spectrometry (MS) provides a highly sensitive and accurate method to confirm conjugation by detecting the mass of the final product. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used to analyze biomolecules. A successful conjugation is confirmed by the appearance of a new peak corresponding to the molecular weight of the conjugated product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of a reaction and assessing the purity of the final conjugate. By separating the reaction mixture into its components, HPLC can be used to observe the consumption of the starting materials (methyltetrazine and DBCO-functionalized molecules) and the formation of the new, conjugated product. Each species will have a distinct retention time on the HPLC column.
Comparison of Confirmation Methods
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the change in absorbance of chromophores. | Reaction progress, kinetics. | Non-destructive, real-time monitoring, relatively simple. | Indirect evidence of conjugation, may not be suitable for all molecules if chromophores are absent or overlapping. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Confirmation of covalent bond formation, molecular weight of the conjugate. | High sensitivity and accuracy, provides direct evidence of conjugation. | Can be destructive, may require sample purification, instrumentation can be expensive. |
| HPLC | Separates components of a mixture based on their affinity for the stationary phase. | Reaction progress, purity of the conjugate, quantification of reactants and products. | High resolution, quantitative, can be used for purification. | Can be time-consuming, requires method development. |
Experimental Protocols
Protocol 1: Monitoring this compound Conjugation by UV-Vis Spectroscopy
-
Sample Preparation:
-
Dissolve the methyltetrazine-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the DBCO-functionalized molecule in the same buffer.
-
-
UV-Vis Measurement:
-
Measure the initial absorbance spectrum of the methyltetrazine solution, noting the characteristic peak around 520 nm.
-
Measure the initial absorbance spectrum of the DBCO solution, noting the characteristic peak around 310 nm.
-
-
Reaction Monitoring:
-
Mix the two solutions to initiate the conjugation reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), record the full UV-Vis spectrum of the reaction mixture.
-
-
Data Analysis:
-
Plot the absorbance at the characteristic wavelength of the tetrazine or DBCO against time. A decrease in absorbance indicates the consumption of the starting material and successful conjugation.
-
Protocol 2: Confirmation of Conjugation by Mass Spectrometry (ESI-MS)
-
Reaction Setup:
-
Perform the conjugation reaction by mixing the methyltetrazine and DBCO-functionalized molecules in an appropriate buffer.
-
Allow the reaction to proceed to completion (typically minutes to a few hours at room temperature).
-
-
Sample Preparation for MS:
-
If necessary, desalt the sample using a spin column or dialysis to remove buffer components that may interfere with ionization.
-
Dilute the sample in a solvent suitable for ESI-MS (e.g., a mixture of acetonitrile and water with a small amount of formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into the ESI-MS instrument.
-
Acquire the mass spectrum over a relevant mass range.
-
-
Data Analysis:
-
Analyze the spectrum for a peak corresponding to the expected molecular weight of the conjugated product. The presence of this peak confirms the successful formation of the covalent bond.
-
Protocol 3: Analysis of Conjugation by HPLC
-
Reaction Setup:
-
Set up the conjugation reaction as described for the MS protocol.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
If necessary, quench the reaction (e.g., by adding an excess of a scavenger molecule or by rapid freezing).
-
-
HPLC Analysis:
-
Inject the aliquot onto a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Run a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the components.
-
Monitor the elution of the components using a UV detector at a wavelength where both reactants and the product absorb.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the conjugated product based on their retention times.
-
The decrease in the peak areas of the reactants and the increase in the peak area of the product over time confirm the progression of the conjugation.
-
Alternative Bioconjugation Chemistries
While this compound ligation is highly efficient, other chemistries are also widely used in bioconjugation.
NHS-Ester Chemistry
N-hydroxysuccinimide (NHS) esters react with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds. This is a very common method for labeling proteins.
Maleimide Chemistry
Maleimides react specifically with free sulfhydryl groups (e.g., on cysteine residues) to form stable thioether bonds. This reaction is highly selective and efficient at physiological pH.
Comparison of Bioconjugation Chemistries
| Feature | This compound | NHS-Ester | Maleimide-Thiol |
| Reaction Type | Inverse Electron Demand Diels-Alder | Nucleophilic Acyl Substitution | Michael Addition |
| Reactive Groups | Methyltetrazine and DBCO | NHS-ester and Primary Amine | Maleimide and Sulfhydryl |
| Reaction Speed | Very Fast | Moderate | Fast |
| Specificity | High (Bioorthogonal) | Reacts with available primary amines | Highly specific for sulfhydryls |
| Confirmation | UV-Vis, MS, HPLC | UV-Vis (release of NHS), MS, HPLC | MS, HPLC, NMR |
Visualizations
Caption: Workflow for confirming this compound conjugation.
Caption: Reaction pathway of this compound ligation.
Caption: Overview of common bioconjugation reactions.
References
A Comparative Guide to Analytical Techniques for Characterizing Methyltetrazine-DBCO Conjugates
The inverse electron-demand Diels-Alder (iEDDA) cycloaddition between methyltetrazine and a strained dienophile, such as dibenzocyclooctyne (DBCO), is a cornerstone of modern bioconjugation. Its rapid kinetics and high specificity make it invaluable for researchers, scientists, and drug development professionals in creating complex biomolecules like antibody-drug conjugates (ADCs).[1][2][3] Characterizing these conjugates is critical to ensure the final product's identity, purity, and stability. This guide provides a comparative overview of the key analytical techniques used for this purpose, complete with experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
Choosing the right analytical technique depends on the specific information required, from confirming the covalent bond formation to quantifying the conjugation efficiency. The following table summarizes and compares the most common methods for characterizing Methyltetrazine-DBCO conjugates.
| Technique | Information Provided | Sample Requirements | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirmation of covalent linkage, drug-to-antibody ratio (DAR).[4][5] | Small sample volume, requires desalting. | High (fmol to pmol) | Low to Medium | Provides unambiguous identification and structural information. | Can be complex to interpret for heterogeneous mixtures; high initial instrument cost. |
| HPLC (RP, SEC, HIC) | Purity of the conjugate, separation of conjugated from unconjugated species, quantification of reaction efficiency, DAR determination. | Liquid sample, compatible with aqueous buffers. | Medium (pmol to nmol) | High | Robust, reproducible, and excellent for quantification and purification. | May not provide definitive structural identification alone; resolution can be challenging for complex mixtures. |
| UV-Vis Spectroscopy | Real-time monitoring of the conjugation reaction, estimation of conjugation efficiency. | Liquid sample in a UV-transparent cuvette. | Low to Medium | High | Simple, non-destructive, and ideal for kinetic studies by monitoring the disappearance of the DBCO or tetrazine absorbance peak. | Indirect measurement; susceptible to interference from other chromophores in the sample. |
| NMR Spectroscopy | Detailed structural confirmation of the linkage and modification site. | High concentration, pure sample in deuterated solvent. | Low | Low | Provides definitive structural information of small molecule conjugates. | Not suitable for large biomolecules like antibodies due to spectral complexity and low sensitivity. |
| SDS-PAGE | Visual confirmation of conjugation through a molecular weight shift. | Small sample volume, requires denaturing conditions. | Medium | High | Simple, widely accessible, and provides a quick qualitative assessment of conjugation. | Low resolution, not quantitative, and does not provide precise structural information. |
Detailed Experimental Protocols & Methodologies
Accurate characterization relies on well-defined experimental procedures. Below are detailed protocols for the key analytical techniques discussed.
Mass Spectrometry (MS) for Conjugate Identification
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound conjugates, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common. ESI is often coupled with liquid chromatography (LC-MS) for online separation and analysis.
Experimental Protocol (LC-ESI-MS):
-
Sample Preparation: Desalt the conjugate sample using a spin desalting column or dialysis to remove non-volatile salts that can interfere with ionization.
-
Chromatography:
-
Column: Use a reversed-phase column (e.g., C4 or C8 for proteins) suitable for biomolecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 10-30 minutes to elute the conjugate.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode is typical for proteins and peptides.
-
Mass Analyzer: Use a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to determine the zero-charge mass of the conjugate. The mass difference between the unconjugated and conjugated species should correspond to the mass of the attached this compound moiety.
-
HPLC for Purity and Quantification
Principle: HPLC separates molecules based on their physical properties. Size-Exclusion Chromatography (SEC) separates based on size, Reversed-Phase (RP-HPLC) on hydrophobicity, and Hydrophobic Interaction Chromatography (HIC) on surface hydrophobicity.
Experimental Protocol (SEC-HPLC):
-
System Setup:
-
Column: An appropriate SEC column for the molecular weight range of the conjugate (e.g., 300Å pore size for antibodies).
-
Mobile Phase: A physiological buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Sample Analysis:
-
Inject 10-50 µg of the conjugate onto the column.
-
Run the analysis isocratically (constant mobile phase composition) for 20-30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for protein) and a wavelength specific to the payload if it has a chromophore.
-
-
Data Interpretation: The conjugated protein will typically elute slightly earlier than the unconjugated protein due to its larger hydrodynamic radius. The presence of aggregates (very early elution) or fragments (late elution) can also be assessed. Peak integration allows for the quantification of purity.
UV-Vis Spectroscopy for Reaction Monitoring
Principle: This technique measures the absorbance of light by a sample. DBCO has a characteristic absorbance peak around 309 nm, which disappears as it reacts with tetrazine. This change can be monitored in real-time to follow the reaction kinetics.
Experimental Protocol:
-
Baseline Measurement: Record the UV-Vis spectrum (250-400 nm) of the DBCO-containing molecule in the reaction buffer. Note the absorbance maximum around 309 nm.
-
Reaction Initiation: Add the methyltetrazine-containing molecule to the cuvette to start the reaction.
-
Kinetic Monitoring: Immediately begin recording spectra at regular time intervals (e.g., every 30 seconds) or monitor the absorbance decay at 309 nm continuously.
-
Data Analysis: The reaction is complete when the absorbance at 309 nm stabilizes at a baseline value. The rate of reaction can be calculated from the decay curve.
Visualizing Workflows and Relationships
Diagrams are essential for illustrating complex processes and relationships. The following have been generated using Graphviz to meet the specified requirements.
Caption: Workflow for this compound Conjugation and Characterization.
Caption: Logic Diagram for Selecting an Analytical Technique.
References
- 1. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. chemimpex.com [chemimpex.com]
- 4. adcreview.com [adcreview.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC for the Purification and Analysis of Methyltetrazine-DBCO Products
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of bioconjugation, the use of click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC) between methyltetrazine and dibenzocyclooctyne (DBCO), has become a cornerstone for creating precisely engineered biomolecules.[1] From antibody-drug conjugates (ADCs) to fluorescently labeled proteins, the purity and characterization of these products are paramount to their efficacy and safety. High-Performance Liquid Chromatography (HPLC) stands out as an indispensable tool for both the purification and analysis of Methyltetrazine-DBCO conjugates.
This guide provides an objective comparison of HPLC with alternative purification methods, supported by experimental data and detailed protocols, to aid researchers in optimizing their workflows.
Performance Comparison: HPLC vs. Alternative Purification Methods
The choice of purification method depends on a balance of required purity, yield, speed, and scalability. While methods like Flash Chromatography and Solid-Phase Extraction (SPE) have their place, HPLC, particularly reverse-phase HPLC (RP-HPLC), often provides the optimal solution for the high-purity requirements of this compound products.
| Parameter | Preparative HPLC | Flash Chromatography | Solid-Phase Extraction (SPE) |
| Purity Achievable | Very High (>98%) | Moderate to High (80-98%) | Low to Moderate (for cleanup) |
| Resolution | Very High (separates closely related impurities) | Low to Moderate | Very Low (group separation) |
| Yield | Good to High | Good to High | Variable (can have sample loss) |
| Speed | Slower (longer run times) | Fast | Very Fast |
| Cost (Instrument) | High | Moderate | Low |
| Cost (Consumables) | High (columns, high-purity solvents) | Low to Moderate | Low |
| Scalability | Limited (milligram to gram scale) | High (gram to kilogram scale) | Limited (microgram to milligram scale) |
| Typical Use Case | Final purification of high-value products, impurity profiling | Intermediate purification, removal of major impurities | Rapid sample cleanup, desalting |
Key Insights:
-
For Final Product Purity: Preparative HPLC is the gold standard when the final product requires very high purity, which is often the case for therapeutic agents like ADCs.[2][3] Its high resolving power is crucial for separating the desired conjugate from unreacted starting materials, excess reagents, and potential side-products.
-
For Speed and Scale: Flash chromatography offers a significant speed advantage and is more easily scaled for larger quantities, making it suitable for purifying intermediates or for applications where ultra-high purity is not the primary concern.[3][4]
-
For Rapid Cleanup: SPE is best utilized for rapid sample cleanup, such as desalting or removing a class of contaminants, rather than for high-resolution purification of the final product.
Experimental Protocols
Analytical HPLC for Monitoring Reaction Progress and Purity Assessment
This protocol is designed to monitor the progress of a this compound conjugation reaction and to assess the purity of the final product.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: this compound reaction mixture, diluted in Mobile Phase A
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A to a final concentration suitable for UV detection (e.g., 1 mg/mL, adjust as needed). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (for DBCO) and 520 nm (for methyltetrazine)
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Analysis: Inject the sample onto the HPLC system. The retention times of the starting materials (methyltetrazine-functionalized molecule and DBCO-functionalized molecule) and the final conjugate will be distinct. The formation of the product peak and the disappearance of the reactant peaks can be used to monitor the reaction progress. The purity of the final product can be determined by integrating the area of the product peak relative to the total peak area.
Preparative HPLC for Purification of this compound Conjugates
This protocol is for the purification of a this compound conjugate from a crude reaction mixture.
Instrumentation:
-
Preparative HPLC system with a UV-Vis detector and fraction collector
-
C18 reverse-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Crude this compound reaction mixture
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with Mobile Phase A. Filter the sample to remove any particulate matter.
-
HPLC Method:
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 254 nm and 520 nm
-
Gradient: Develop a gradient based on the analytical HPLC results to ensure good separation of the product from impurities. A typical gradient might be:
Time (min) % Mobile Phase B 0 20 40 70 45 95 50 95 51 20 | 60 | 20 |
-
-
Fraction Collection: Set the fraction collector to collect peaks based on the UV signal at the desired wavelength.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and lyophilize to obtain the purified product.
Mandatory Visualizations
References
A Comparative Guide to the Analysis of Protein-Methyltetrazine-DBCO Conjugates
For researchers, scientists, and drug development professionals engaged in the creation of novel bioconjugates, robust analytical methodologies are paramount. The use of bioorthogonal chemistry, specifically the reaction between a methyltetrazine and a dibenzocyclooctyne (DBCO) group, has become a popular strategy for the precise and efficient coupling of molecules to proteins. Verifying the successful formation of these conjugates and characterizing their purity is a critical step in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other protein-based tools.
This guide provides a comprehensive comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative analytical techniques for the characterization of protein-Methyltetrazine-DBCO conjugates. We present a qualitative comparison of the methods, supported by insights from the analysis of structurally similar antibody-drug conjugates, detailed experimental protocols, and visualizations of the underlying chemical and experimental workflows.
Performance Comparison of Analytical Techniques
While SDS-PAGE is a foundational technique for the initial assessment of protein conjugation, a multi-faceted analytical approach is often necessary for a comprehensive characterization. The following table provides a comparative overview of common analytical methods.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| SDS-PAGE | Separation of denatured proteins by molecular weight in a polyacrylamide gel matrix. | - Simple, rapid, and widely accessible.- Provides a clear visual indication of conjugation through a molecular weight shift.[1][2] - Can be used for semi-quantitative analysis of conjugation efficiency via densitometry.[3][4][5] | - Denaturing conditions can lead to the loss of information about the native protein structure.- Limited resolution for large proteins or small mass changes.- Densitometry provides relative, not absolute, quantification and can have a limited linear range. | Initial screening of conjugation reactions to confirm the formation of higher molecular weight products. |
| Native-PAGE | Separation of proteins in their native, folded state based on a combination of size, shape, and charge. | - Provides information about the hydrodynamic properties and potential aggregation of the conjugate in its native state.- Can resolve species that are indistinguishable by SDS-PAGE. | - Migration is not solely dependent on molecular weight, making interpretation more complex.- Resolution may be lower than SDS-PAGE. | Analysis of conjugate conformation, stability, and detection of aggregates. |
| Size-Exclusion Chromatography (SEC) | Separation of molecules in solution based on their hydrodynamic radius (size) as they pass through a porous column. | - Non-denaturing method that preserves the native structure of the conjugate.- Provides quantitative data on monomers, aggregates, and fragments. - Can be coupled with other detectors (e.g., mass spectrometry) for more detailed characterization. | - Lower resolution compared to PAGE techniques.- Potential for non-specific interactions between the protein and the column matrix. | Quantification of conjugation efficiency, aggregate and fragment analysis, and preparative separation of conjugates. |
| Western Blot | Immunodetection of specific proteins transferred from a gel to a membrane. | - High specificity and sensitivity for confirming the identity of the protein components in the conjugate.- Can be used to verify the presence of both the protein and the conjugated molecule if an antibody against the payload is available. | - Requires specific antibodies.- More time-consuming and complex than a standard gel stain. | Confirmation of the identity of the protein within the conjugate band observed on SDS-PAGE. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | - Provides precise molecular weight determination of the intact conjugate and its subunits. - Can identify the specific sites of conjugation (peptide mapping). - Offers the highest level of detail for conjugate characterization. | - Requires specialized and expensive instrumentation.- Data analysis can be complex.- May require sample clean-up and optimization of ionization conditions. | Definitive confirmation of conjugation, determination of drug-to-antibody ratio (DAR), and site-of-conjugation analysis. |
Experimental Protocols
Protein-Methyltetrazine-DBCO Conjugation Workflow
The overall workflow for producing and analyzing protein-Methyltetrazine-DBCO conjugates involves several key steps, from initial protein modification to final characterization.
References
- 1. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experiment-3 : Densitometric analysis of proteins on SDS-PAGE gels (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. ProteoCool: ProteoCool Pills#13: Densitometric Protein quantification from SDS-page using the Image J free software package [proteocool.blogspot.com]
A Head-to-Head Comparison of Click Chemistry Linkers: Methyltetrazine-DBCO vs. The Field
In the rapidly evolving landscape of bioconjugation, "click chemistry" has emerged as a cornerstone methodology for researchers, scientists, and drug development professionals. The ability to specifically and efficiently link molecules in complex biological environments has revolutionized fields from therapeutic development to diagnostic imaging. At the forefront of this chemical revolution are linkers that facilitate these connections. This guide provides an objective, data-driven comparison of Methyltetrazine-DBCO against other prominent click chemistry linkers, offering insights into their performance, stability, and optimal use cases.
The two major classes of catalyst-free click chemistry reactions are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction. SPAAC utilizes strained cyclooctynes, such as Dibenzocyclooctyne (DBCO), which react with azides. The iEDDA reaction, on the other hand, involves the rapid ligation of a tetrazine, like methyltetrazine, with a strained alkene, most notably a trans-cyclooctene (TCO). The choice between these and other linker systems is critical and depends on the specific demands of the application, including the need for speed, stability, and biocompatibility.
Quantitative Performance Metrics: A Comparative Analysis
The efficacy of a click chemistry reaction is primarily judged by its second-order rate constant (k₂), which quantifies the reaction's speed. A higher k₂ value indicates a faster reaction, enabling efficient conjugation at lower reactant concentrations and in shorter timeframes—a crucial advantage in dynamic biological systems. The following table summarizes the reported k₂ values for various prominent click chemistry reactions, providing a clear comparison of their kinetic performance.
| Reaction Type | Linker 1 | Linker 2 | **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | Key Characteristics |
| iEDDA | Methyltetrazine (MeTz) | trans-cyclooctene (TCO) | > 800 | Among the fastest bioorthogonal reactions, ideal for in vivo applications and low concentration labeling.[1][2] |
| iEDDA | Tetrazine | trans-cyclooctene (TCO) | 210 - 300,000 | Extremely fast kinetics, with rates influenced by tetrazine substituents and TCO conformation.[3][4] |
| iEDDA | Tetrazine | Norbornene | ~1 | Slower than TCO-based iEDDA reactions but norbornenes can offer greater stability.[5] |
| SPAAC | Dibenzocyclooctyne (DBCO) | Azide | ~0.1 - 1.0 | Copper-free and biocompatible, but generally slower than iEDDA reactions. |
| SPAAC | Bicyclononyne (BCN) | Azide | ~0.1 - 1.0 | Offers an alternative to DBCO with comparable kinetics. |
| CuAAC | Terminal Alkyne | Azide | Catalyst-dependent | High yields but requires a copper catalyst, which can be cytotoxic, limiting in vivo applications. |
| Thiol-ene | Thiol | Maleimide | up to 100 | Fast and selective, but the stability of the resulting thioether bond can be a concern. |
Stability and Biocompatibility: Critical Considerations
Beyond reaction kinetics, the stability of a linker in a biological milieu is paramount. Some linkers may degrade or participate in side reactions under common experimental conditions. For instance, some tetrazines can slowly decompose in aqueous environments, particularly those with electron-withdrawing substituents. Similarly, DBCO has been shown to be unstable in the presence of the reducing agent TCEP and can undergo rearrangement under strongly acidic conditions, which can be a limitation in applications like peptide synthesis. In contrast, BCN has demonstrated greater stability than DBCO in the presence of the biological thiol glutathione (GSH). The choice of linker must therefore be carefully weighed against the chemical environment of the intended application.
For live-cell and in vivo studies, biocompatibility is non-negotiable. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), while efficient, is often precluded from these applications due to the cytotoxicity of the copper catalyst. This has driven the adoption of catalyst-free reactions like SPAAC and iEDDA. TCO-tetrazine conjugations are particularly well-suited for in vivo applications due to their speed and the absence of cytotoxic catalysts.
Experimental Protocols
To aid researchers in the evaluation and implementation of these linker technologies, detailed methodologies for key comparative experiments are provided below.
Protocol 1: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow Spectrophotometry
Objective: To quantitatively measure and compare the reaction kinetics of different click chemistry linker pairs.
Materials:
-
Tetrazine-functionalized molecule (e.g., Methyltetrazine-PEG4-Biotin)
-
Strained alkene/alkyne-functionalized molecule (e.g., DBCO-amine, TCO-NHS ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent if needed for solubility (e.g., DMSO, Methanol)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the two reactants in PBS. The concentration of one reactant (the "excess reactant," typically the dienophile like TCO or DBCO) should be at least 10-fold higher than the other to ensure pseudo-first-order kinetics.
-
Instrument Setup: Set the stopped-flow spectrophotometer to monitor the reaction at the wavelength where the tetrazine shows maximum absorbance (typically around 520-540 nm).
-
Data Acquisition: Rapidly mix equal volumes of the two reactant solutions in the stopped-flow instrument.
-
Monitoring: Record the decrease in absorbance of the tetrazine over time as it is consumed in the reaction.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
Calculation of k₂: Divide the observed rate constant (k_obs) by the concentration of the excess reactant to obtain the second-order rate constant (k₂).
-
Comparison: Repeat the experiment for each linker pair to be compared.
Protocol 2: Assessment of Linker Stability in a Biological Milieu
Objective: To evaluate the stability of different click chemistry linkers in the presence of a biological reducing agent like glutathione (GSH).
Materials:
-
Linker-functionalized small molecules (e.g., DBCO-PEG4-amine, Methyltetrazine-NHS ester)
-
Glutathione (GSH) solution in PBS (e.g., 5 mM)
-
PBS, pH 7.4
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the linker-functionalized molecule in PBS to a known concentration.
-
Incubation: Add the GSH solution to the linker solution and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching (if necessary): Stop the reaction by adding a suitable quenching agent or by immediate dilution and injection into the HPLC.
-
HPLC Analysis: Analyze the samples by HPLC, monitoring the peak corresponding to the intact linker molecule.
-
Data Analysis: Quantify the peak area of the intact linker at each time point and plot the percentage of remaining linker versus time.
-
Comparison: Compare the degradation profiles of the different linkers to assess their relative stability.
Visualizing the Chemistries and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Conclusion
The choice of a click chemistry linker is a critical decision in the design of bioconjugation experiments. While Methyltetrazine-TCO systems, representative of iEDDA reactions, offer unparalleled speed, making them ideal for in vivo applications and situations requiring rapid labeling, alternatives like DBCO-azide (SPAAC) provide a robust and biocompatible, albeit slower, option. The quantitative data and experimental protocols provided in this guide are intended to empower researchers to make informed decisions, selecting the linker that best aligns with the specific kinetic, stability, and biocompatibility requirements of their research, ultimately accelerating the pace of discovery and development.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioorthogonal Reactions: SPAAC vs. iEDDA Kinetics for Methyltetrazine and DBCO Chemistry
In the landscape of bioorthogonal chemistry, the ability to rapidly and selectively form covalent bonds in complex biological environments is paramount. For researchers and drug development professionals, choosing the right ligation strategy is a critical decision that can dictate the success of an experiment. Two of the most prominent copper-free click chemistry reactions, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction, offer distinct kinetic profiles. This guide provides a direct comparison of the reaction kinetics of these two powerful bioorthogonal tools, focusing on the commonly used reactants: dibenzocyclooctyne (DBCO) for SPAAC and methyltetrazine for iEDDA.
It is important to clarify the canonical reaction partners for each chemistry. SPAAC typically involves the reaction of a strained alkyne, such as DBCO, with an azide. In contrast, the iEDDA reaction pairs an electron-deficient diene, like methyltetrazine, with a strained alkene, most commonly trans-cyclooctene (TCO). Therefore, a direct comparison will be drawn between the SPAAC reaction of DBCO with an azide (e.g., benzyl azide) and the iEDDA reaction of methyltetrazine with TCO.
Reaction Kinetics: A Quantitative Comparison
The stark difference in reaction rates between SPAAC and iEDDA is a key consideration for their application. The iEDDA reaction between tetrazines and TCO is exceptionally fast, with second-order rate constants that are several orders of magnitude higher than those for the SPAAC reaction of DBCO with azides.[1][2] This significant kinetic advantage makes iEDDA the preferred choice for applications requiring rapid conjugation, especially at low reactant concentrations.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| iEDDA | Methyltetrazine | trans-cyclooctene (TCO) | 10³ - 10⁶[2][3] |
| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~1.0[4] |
Experimental Protocols
The determination of second-order rate constants for these bioorthogonal reactions typically involves monitoring the reaction under pseudo-first-order conditions.
Determining the Second-Order Rate Constant for iEDDA (Methyltetrazine and TCO)
This protocol is based on monitoring the disappearance of the characteristic absorbance of the tetrazine reactant using UV-Vis spectroscopy.
Materials:
-
Methyltetrazine derivative
-
trans-cyclooctene (TCO) derivative
-
Anhydrous solvent (e.g., methanol, PBS)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a stock solution of the methyltetrazine derivative of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of stock solutions of the TCO derivative at concentrations that are in large excess (at least 10-fold) of the methyltetrazine concentration (e.g., 10 mM, 15 mM, 20 mM).
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C or 37 °C).
-
In a quartz cuvette, mix the methyltetrazine solution with one of the TCO solutions to initiate the reaction.
-
Immediately begin monitoring the decay of the tetrazine absorbance at its characteristic wavelength (typically around 520-540 nm) over time.
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay data to a single exponential function.
-
Repeat the experiment for each of the different excess concentrations of the TCO derivative.
-
The second-order rate constant (k₂) is determined from the slope of a linear plot of the k_obs values versus the concentration of the TCO derivative.
Determining the Second-Order Rate Constant for SPAAC (DBCO and Azide)
The kinetics of the SPAAC reaction can be determined by monitoring the consumption of the reactants using quantitative ¹H NMR spectroscopy or UV-Vis spectrophotometry.
Materials:
-
DBCO derivative
-
Azide derivative (e.g., benzyl azide)
-
Deuterated solvent (for NMR) or appropriate buffer (for UV-Vis)
-
Internal standard of known concentration (for NMR, e.g., dimethyl sulfone)
-
NMR spectrometer or UV-Vis spectrophotometer
Procedure (using ¹H NMR):
-
Prepare stock solutions of the DBCO derivative, the azide derivative, and the internal standard in the deuterated solvent.
-
Combine the DBCO derivative and the internal standard in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to determine the initial concentration of the DBCO derivative relative to the internal standard.
-
Add the azide derivative to the NMR tube to start the reaction, and begin acquiring spectra at regular time intervals.
-
Determine the concentration of the DBCO derivative at each time point by integrating its characteristic peaks relative to the internal standard.
-
Under pseudo-first-order conditions (large excess of one reactant), the natural logarithm of the DBCO concentration versus time will yield a linear plot with a slope equal to -k_obs.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the second-order rate constant of a bioorthogonal reaction under pseudo-first-order conditions.
Workflow for determining the second-order rate constant.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyltetrazine-DBCO: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational integrity. Methyltetrazine-DBCO, a key reagent in bioconjugation and click chemistry, possesses two reactive moieties that necessitate a structured disposal protocol. This guide provides essential, step-by-step instructions for the safe handling and neutralization of this compound prior to its final disposal, ensuring a secure laboratory environment and adherence to regulatory standards.
Core Safety and Handling Information
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and your institution's specific Environmental Health and Safety (EHS) guidelines. While the SDS for this compound indicates it is not regulated for transport and contains no substances known to be hazardous to the environment, its reactive nature calls for prudent handling.[1]
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
Work Area: All handling and disposal procedures should be conducted within a well-ventilated chemical fume hood to minimize inhalation exposure.
Waste Storage: Unused reagent and neutralized waste should be stored in clearly labeled, sealed containers, segregated from incompatible materials.
Chemical Inactivation and Disposal Protocol
Direct disposal of active this compound is not recommended due to its reactive nature. A two-step chemical quenching process is advised to neutralize both the methyltetrazine and DBCO functional groups, rendering the molecule inert and safer for disposal as chemical waste.
Experimental Protocol: Neutralization of this compound
This protocol is designed for the chemical inactivation of unused or waste solutions of this compound in a laboratory setting.
Materials:
-
Waste solution containing this compound
-
trans-Cyclooctene (TCO) or a simple, cost-effective derivative
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Suitable solvent (e.g., DMSO, DMF, or an aqueous buffer like PBS)
-
Appropriate chemical waste container
Procedure:
Step 1: Quenching the Methyltetrazine Moiety
The methyltetrazine group undergoes a rapid and irreversible inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene like trans-cyclooctene (TCO). This reaction consumes the tetrazine, neutralizing its reactivity.
-
Quantify Waste: Determine the molar amount of this compound in the waste solution.
-
Prepare Quenching Reagent: Prepare a stock solution of a simple trans-cyclooctene (TCO) derivative in a compatible solvent (e.g., DMSO).
-
Reaction Setup: In a suitable container inside a chemical fume hood, add the TCO solution to the this compound waste. A 1.5:1 molar ratio of TCO to this compound is recommended to ensure complete reaction.
-
Incubation: Gently mix the solution and allow it to react for at least 60 minutes at room temperature. The characteristic red/pink color of the tetrazine should fade, indicating the reaction has proceeded.
Step 2: Quenching the DBCO Moiety
The strained alkyne of the DBCO group can be neutralized with an amine-containing buffer, such as Tris.
-
Prepare Tris Buffer: Prepare a 1 M solution of Tris buffer, adjusted to a pH of approximately 8.0.
-
Add Quenching Agent: To the reaction mixture from Step 1, add the 1 M Tris buffer to achieve a final concentration of approximately 100 mM.
-
Incubation: Stir the mixture at room temperature for at least 30 minutes. The Tris will react with and quench any unreacted DBCO groups.
Step 3: Final Disposal
-
Waste Collection: Once both quenching steps are complete, the resulting neutralized solution should be transferred to a properly labeled hazardous waste container.
-
Labeling: The label must clearly list all contents of the container, including the reaction products, solvents, and quenching agents used.
-
Professional Disposal: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always adhere to all local, state, and federal regulations for the disposal of chemical waste.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative parameters for the neutralization protocol.
| Parameter | Value/Recommendation | Rationale |
| Quenching Reagent (Tetrazine) | trans-Cyclooctene (TCO) | Reacts rapidly and specifically with the tetrazine moiety via an IEDDA reaction. |
| Molar Ratio (TCO:Tetrazine) | 1.5 : 1 | A slight excess of the quenching agent ensures the complete deactivation of the tetrazine. |
| Quenching Reagent (DBCO) | Tris(hydroxymethyl)aminomethane (Tris) | The amine in Tris buffer effectively quenches the reactivity of the DBCO group. |
| Final Tris Concentration | ~100 mM | Sufficient concentration to neutralize residual DBCO. |
| Reaction Time (Step 1) | ≥ 60 minutes | Allows for the complete reaction between tetrazine and TCO. |
| Reaction Time (Step 2) | ≥ 30 minutes | Ensures complete quenching of the DBCO moiety. |
This compound Disposal Workflow
The logical flow for the proper management and disposal of this compound is illustrated in the diagram below.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
